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  • Product: 2-Hydroxy-4-(4-methylphenyl)pyridine
  • CAS: 1159820-79-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum analysis of 2-Hydroxy-4-(4-methylphenyl)pyridine

Comprehensive Technical Guide: 1 H and 13 C NMR Spectral Analysis of 2-Hydroxy-4-(4-methylphenyl)pyridine Executive Summary The structural elucidation of substituted pyridines is a cornerstone of pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: 1 H and 13 C NMR Spectral Analysis of 2-Hydroxy-4-(4-methylphenyl)pyridine

Executive Summary

The structural elucidation of substituted pyridines is a cornerstone of pharmaceutical development, given the prevalence of this pharmacophore in bioactive molecules. 2-Hydroxy-4-(4-methylphenyl)pyridine (also known as 4-(p-tolyl)pyridin-2-ol) presents a unique analytical challenge due to its dynamic structural state. In solution, this molecule undergoes lactam-lactim tautomerism, predominantly existing as 4-(4-methylphenyl)pyridin-2(1H)-one [1].

This technical guide provides an in-depth framework for the acquisition, assignment, and mechanistic interpretation of the 1 H and 13 C NMR spectra of this compound. By moving beyond mere empirical assignments, we will explore the quantum-mechanical and electronic causalities—such as resonance shielding, magnetic anisotropy, and solvent-dependent tautomerism—that dictate the observed chemical shifts.

Structural Dynamics: The Causality of Tautomerism

Before analyzing the NMR spectra, one must establish the exact molecular species present in the NMR tube. 2-Hydroxypyridines are classic examples of molecules that exist in a tautomeric equilibrium with their 2-pyridone (lactam) counterparts [2].

  • Lactim Form: 2-Hydroxy-4-(4-methylphenyl)pyridine (Aromatic, features an -OH group).

  • Lactam Form: 4-(4-methylphenyl)pyridin-2(1H)-one (Cross-conjugated, features an -NH group and a C=O carbonyl).

The Causality of Solvent Selection: The energy difference between these two forms is minimal (~3-9 kJ/mol). However, in polar, hydrogen-bond-accepting solvents such as DMSO- d6​ , the equilibrium is driven almost entirely (>95%) toward the 2-pyridone (lactam) tautomer [1]. This shift fundamentally alters the electron density of the pyridine ring. The nitrogen lone pair delocalizes into the ring, significantly shielding the C-3 and C-5 positions, while the C-2 carbon adopts a highly deshielded carbonyl character.

For the remainder of this guide, assignments are based on the predominant 2-pyridone tautomer in DMSO- d6​ .

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and high-fidelity data, the following step-by-step protocol must be strictly adhered to. This workflow is designed as a self-validating system: each step contains internal checks to prevent artifact generation.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) to ensure a sufficient signal-to-noise (S/N) ratio for 13 C and 2D experiments.

    • Validation: The solution must be completely clear. Particulates will distort magnetic field homogeneity (B 0​ ). Filter through a glass wool plug if necessary.

  • Instrument Tuning and Matching:

    • Insert the sample into a 400 MHz or higher NMR spectrometer (e.g., equipped with a CryoProbe for enhanced sensitivity).

    • Tune and match the probe for both 1 H and 13 C frequencies to maximize RF pulse efficiency and minimize reflected power.

  • Locking and Shimming:

    • Lock onto the deuterium signal of DMSO- d6​ .

    • Perform gradient shimming (e.g., TopShim) on the Z-axis. Validation: The residual DMSO- d6​ quintet at 2.50 ppm must have a line width at half height (FWHM) of 0.8 Hz.

  • 1D 1 H Acquisition:

    • Pulse sequence: Standard 30° pulse (zg30).

    • Relaxation delay (D1): 2.0 seconds. (Ensure D1 > 3 × T 1​ of the longest relaxing proton for quantitative integration).

    • Scans: 16.

  • 1D 13 C{1H} Acquisition:

    • Pulse sequence: Power-gated decoupling (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement.

    • Relaxation delay (D1): 2.0 seconds.

    • Scans: 512–1024 (depending on concentration).

  • Data Processing:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.

    • Calibrate the chemical shift axis using the central peak of the DMSO- d6​ solvent multiplet ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum of the 2-pyridone tautomer is characterized by three distinct regions: the highly deshielded NH proton, the aromatic/olefinic ring protons, and the aliphatic methyl group.

Table 1: 1 H NMR Quantitative Data Summary (in DMSO- d6​ )
AssignmentChem. Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Causality / Note
NH ~11.50br s1H-Highly deshielded due to lactam formation and intermolecular H-bonding.
H-2', H-6' ~7.60d2H8.0p-Tolyl protons ortho to the pyridone ring. Deshielded by the ring current of the adjacent heterocycle.
H-6 ~7.40d1H7.0Pyridone proton adjacent to NH. Deshielded by the electronegative nitrogen.
H-3', H-5' ~7.30d2H8.0p-Tolyl protons ortho to the electron-donating methyl group. Forms an AA'BB' spin system with H-2'/6'.
H-3 ~6.65d1H2.0Pyridone proton. Strongly shielded by resonance electron donation from the amide nitrogen (ortho/para-like effect).
H-5 ~6.55dd1H7.0, 2.0Pyridone proton. Shielded by resonance; couples with both H-6 (ortho) and H-3 (meta).
-CH 3​ ~2.35s3H-Typical chemical shift for an aryl methyl group.

Field-Proven Insight: The diagnostic feature of the 2-pyridone core is the upfield shift of H-3 and H-5 (~6.5–6.7 ppm). In a standard pyridine ring, these protons would resonate >7.2 ppm. The electron-donating resonance from the lactam nitrogen pushes electron density onto C-3 and C-5, thereby shielding these protons and shifting them upfield.

13 C NMR Spectral Analysis

The 13 C NMR spectrum confirms the carbon skeleton. The lack of NOE enhancement and longer T 1​ relaxation times for quaternary carbons usually result in lower intensity peaks, which is a useful diagnostic tool.

Table 2: 13 C NMR Quantitative Data Summary (in DMSO- d6​ )
AssignmentChem. Shift ( δ , ppm)Carbon TypeMechanistic Causality / Note
C-2 ~163.0Quaternary (C=O)Carbonyl carbon of the lactam. Highly deshielded due to oxygen electronegativity.
C-4 ~151.0QuaternaryPyridone carbon attached to the p-tolyl group.
C-4' ~139.5Quaternaryp-Tolyl carbon attached to the methyl group.
C-6 ~136.0CHPyridone carbon adjacent to the nitrogen atom.
C-1' ~134.0Quaternaryp-Tolyl carbon attached to the pyridone ring.
C-3', C-5' ~129.5CH (x2)p-Tolyl carbons ortho to the methyl group.
C-2', C-6' ~126.5CH (x2)p-Tolyl carbons ortho to the pyridone ring.
C-3 ~115.0CHPyridone carbon. Shielded by resonance from the lactam nitrogen.
C-5 ~106.0CHPyridone carbon. Most shielded aromatic carbon due to strong resonance effects.
-CH 3​ ~21.0CH 3​ Aliphatic methyl carbon.

2D NMR Workflow & Logical Relationships

To unequivocally prove the connectivity—especially the linkage between the p-tolyl group and the pyridone core at C-4—a suite of 2D NMR experiments is required.

The following Graphviz diagram maps the logical flow of 2D NMR interpretation, demonstrating how orthogonal data sets combine to yield a self-validating structural assignment.

G Start 1D 1H & 13C Spectra Identify basic integrals & shifts COSY COSY (1H-1H) Map H-5 to H-6 & H-3 Map p-Tolyl AA'BB' system Start->COSY Step 1: Spin Systems HSQC HSQC (1H-13C) Correlate protons to direct carbons (Identifies C-3, C-5, C-6, C-2', C-3') Start->HSQC Step 2: C-H Pairs HMBC HMBC (1H-13C Long Range) Link fragments: H-3/H-5 to C-4 p-Tolyl H-2'/6' to C-4 COSY->HMBC Step 3: Quaternary C HSQC->HMBC Step 3: Quaternary C Assign Final Validated Structure 4-(4-methylphenyl)pyridin-2(1H)-one HMBC->Assign Step 4: Final Assembly

Caption: Logical workflow of 2D NMR experiments utilized to validate the connectivity of the 2-pyridone scaffold.

2D Execution Insights:
  • COSY (Correlation Spectroscopy): Will show a strong cross-peak between H-5 ( δ 6.55) and H-6 ( δ 7.40), and a weaker meta-coupling cross-peak between H-5 and H-3 ( δ 6.65). The p-tolyl protons will show a distinct, isolated square cross-peak pattern typical of an AA'BB' system.

  • HSQC (Heteronuclear Single Quantum Coherence): Will immediately separate the overlapping aromatic signals by spreading them across the 13 C dimension, confirming which carbons are protonated versus quaternary.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validating experiment . You will observe a 3-bond correlation ( 3JCH​ ) from the p-tolyl H-2'/6' protons ( δ 7.60) to the pyridone C-4 carbon ( δ 151.0). Simultaneously, the pyridone H-3 ( δ 6.65) and H-5 ( δ 6.55) will also show correlations to this exact same C-4 carbon, definitively proving the attachment point of the two rings [3].

References

  • Tautomerism of 2-Pyridone in Solution and Solid State. ChemEurope Encyclopedia. Available at:[Link]

  • 2-Pyridone: Chemical Properties and Tautomerization Mechanisms. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Derivatives. ACS Omega (2019). Available at:[Link]

Exploratory

2-Hydroxy-4-(4-methylphenyl)pyridine CAS number and material safety data sheet

An In-depth Technical Guide to 2-Hydroxy-4-(4-methylphenyl)pyridine This guide provides a comprehensive technical overview of 2-Hydroxy-4-(4-methylphenyl)pyridine, a substituted pyridine derivative of interest to researc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Hydroxy-4-(4-methylphenyl)pyridine

This guide provides a comprehensive technical overview of 2-Hydroxy-4-(4-methylphenyl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the compound's potential novelty and limited public data, this document synthesizes information from closely related analogues to provide a robust framework for its study and safe handling.

Part 1: Chemical Identity and Physicochemical Properties

Nomenclature and Tautomerism

The compound "2-Hydroxy-4-(4-methylphenyl)pyridine" exists in a tautomeric equilibrium with its pyridone form, 4-(4-methylphenyl)pyridin-2(1H)-one . In the solid state and in most solvents, the pyridone tautomer is generally the more stable and predominant form. This is a critical consideration for its characterization and reactivity.

  • Common Name: 2-Hydroxy-4-(4-methylphenyl)pyridine

  • Preferred IUPAC Name: 4-(4-methylphenyl)pyridin-2(1H)-one

  • Molecular Formula: C₁₂H₁₁NO

  • Molecular Weight: 185.22 g/mol

CAS Number

As of the last database search, a specific CAS number for 2-Hydroxy-4-(4-methylphenyl)pyridine or its pyridone tautomer has not been assigned. This suggests the compound is not widely cataloged. Researchers should consider assigning a new CAS number upon its synthesis and characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on the structures of related compounds such as 4-methyl-2-phenylpyridine[1] and 2-hydroxy-4-methylpyridine[2].

PropertyPredicted ValueNotes
Melting Point > 200 °CSubstituted pyridones are typically high-melting crystalline solids.
Boiling Point > 300 °CExpected to be high due to hydrogen bonding and molecular weight.
Solubility Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).The pyridone moiety allows for hydrogen bonding, while the phenyl group increases lipophilicity.
Appearance Off-white to light yellow crystalline solid.Based on similar substituted pyridones.

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route to 4-(4-methylphenyl)pyridin-2(1H)-one involves a multi-step process starting from commercially available materials. One common approach is the construction of the pyridone ring.

Diagram: Proposed Synthesis of 4-(4-methylphenyl)pyridin-2(1H)-one

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Hydrolysis/Decarboxylation p_Tolualdehyde p-Tolualdehyde Step1_product Intermediate A p_Tolualdehyde->Step1_product Piperidine, Acetic Acid Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Step1_product Intermediate_A Intermediate A Step2_product Intermediate B Intermediate_A->Step2_product Sodium ethoxide Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Step2_product Intermediate_B Intermediate B Final_Product 4-(4-methylphenyl)pyridin-2(1H)-one Intermediate_B->Final_Product HBr/Acetic Acid, Heat

Caption: A potential multi-step synthesis route to the target compound.

Experimental Protocol
  • Step 1: Synthesis of Intermediate A. In a round-bottom flask equipped with a Dean-Stark apparatus, combine p-tolualdehyde (1.0 eq), ethyl acetoacetate (1.1 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene. Reflux the mixture until the theoretical amount of water is collected. Remove the solvent under reduced pressure to yield Intermediate A.

  • Step 2: Synthesis of Intermediate B. Dissolve Intermediate A (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol. Add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise at room temperature. Stir the reaction mixture for 12-18 hours.

  • Step 3: Cyclization and Hydrolysis. To the reaction mixture from Step 2, add a solution of hydrobromic acid in acetic acid. Heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature, and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final product.

Characterization

The structure of the synthesized 4-(4-methylphenyl)pyridin-2(1H)-one should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of both the pyridone and the 4-methylphenyl moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the pyridone ring and the N-H bond.

Part 3: Material Safety and Handling

Hazard Identification and Analysis

Since a specific Material Safety Data Sheet (MSDS) is not available for 2-Hydroxy-4-(4-methylphenyl)pyridine, a hazard assessment is conducted based on data for analogous compounds, such as 2-hydroxypyridine[3] and 2-hydroxy-4-methylpyridine[2][4].

GHS Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

Summary of Potential Hazards:

Hazard ClassDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if ingested.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[5]
Skin Corrosion/Irritation May cause skin irritation upon contact.Wear protective gloves and clothing.[4] Wash skin thoroughly after handling.
Eye Damage/Irritation Can cause serious eye irritation.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust.Use only in a well-ventilated area. Avoid breathing dust.[3][4]
Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

  • Respiratory Protection: If handling as a powder and dust generation is likely, use a NIOSH-approved respirator.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid material or during reactions.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water.

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Part 4: Applications in Research and Drug Development

The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antifungal, antibacterial, and cytotoxic effects. This class of compounds has attracted significant attention for its potential in drug discovery.

The introduction of a 4-methylphenyl group at the 4-position of the 2-pyridone core could modulate the compound's biological activity, pharmacokinetic properties, and potential as a therapeutic agent. Researchers may explore its utility as:

  • An intermediate in the synthesis of more complex molecules.

  • A scaffold for the development of novel kinase inhibitors or other enzyme-targeted therapies.

  • A chelating agent, given the nature of the hydroxypyridone core. [6]

Diagram: Logical Flow for Investigating Novel Pyridone Derivatives

G A Compound Synthesis & Characterization B In Vitro Biological Screening (e.g., enzyme assays, cell viability) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D D->B Iterative Design E In Vivo Efficacy and Toxicity Studies D->E F Preclinical Development E->F

Caption: A typical workflow for the development of new drug candidates.

References

  • 2-hydroxy-6-(4-methylphenyl)pyridine-3-carboxylic acid — Chemical Substance Information.
  • SAFETY DATA SHEET - MilliporeSigma.
  • 2-(4-Hydroxymethylphenyl)pyridine - 10 mg - Tebubio.
  • 2-HYDROXY PYRIDINE CAS NO 142-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • 4-(4-methylphenyl)pyridine - C12H11N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • 2-(4-Methylphenyl)pyridine - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd.
  • 2-Hydroxy-4-methylpyridine SDS, 13466-41-6 Safety Data Sheets - ECHEMI.
  • 2-Hydroxy-4-methylpyridine | C6H7NO | CID 280741 - PubChem.
  • 4-Pyridone - Wikipedia. Available at: [Link]

  • 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem. Available at: [Link]

  • 2-(4-methylphenyl)pyridine - Stenutz. Available at: [Link]

  • Construction of 4-hydroxy-2-pyridinones. Total synthesis of (+)-sambutoxin - PubMed. Available at: [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI. Available at: [Link]

  • 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches - CiteSeerX. Available at: [Link]

Sources

Foundational

X-ray Crystal Structure Determination of 2-Hydroxy-4-(4-methylphenyl)pyridine: A Comprehensive Technical Guide

Executive Summary The structural characterization of heterocyclic biaryl systems is a critical phase in modern drug development and materials science. 2-Hydroxy-4-(4-methylphenyl)pyridine (also known as 4-(p-tolyl)pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heterocyclic biaryl systems is a critical phase in modern drug development and materials science. 2-Hydroxy-4-(4-methylphenyl)pyridine (also known as 4-(p-tolyl)pyridin-2-ol) presents a classic crystallographic challenge: prototropic tautomerism[1]. In solution, the molecule exists in dynamic equilibrium between the 2-hydroxypyridine (-OH) and 2-pyridone (-NH) forms. However, solid-state packing is dictated by hydrogen-bonding thermodynamics, which typically locks the molecule into a single tautomeric state.

This whitepaper provides an authoritative, step-by-step methodology for the single-crystal X-ray diffraction (SCXRD) determination of this compound. By detailing the causality behind crystal growth, data collection at cryogenic temperatures, and advanced refinement logic, this guide serves as a self-validating protocol for researchers seeking unambiguous structural elucidation.

The Causality of Experimental Design

To definitively assign the tautomeric state of 2-Hydroxy-4-(4-methylphenyl)pyridine, the crystallographic experiment must be designed to accurately locate the highly mobile, electron-poor hydrogen atom.

  • Why Vapor Diffusion? Direct solvent evaporation often leads to rapid nucleation, resulting in twinned or highly defective microcrystals. Vapor diffusion relies on the slow thermodynamic mixing of a solvent and an anti-solvent. This slow kinetic regime allows molecules to reversibly attach and detach from the growing crystal face, correcting packing errors and yielding highly ordered, diffraction-quality single crystals[2].

  • Why Cryogenic Temperatures (100 K)? At room temperature, atomic thermal vibrations (modeled as Atomic Displacement Parameters, or ADPs) smear the electron density. By flash-cooling the crystal to 100 K, thermal motion is drastically reduced. This amplifies high-angle diffraction intensities and sharpens the residual electron density peaks, making it possible to objectively locate the tautomeric proton in the difference Fourier map.

  • Why Cu K α Radiation? For a purely organic molecule lacking heavy atoms, Copper K α radiation ( λ=1.54184 Å) yields significantly stronger diffraction intensities than Molybdenum K α ( λ=0.71073 Å), ensuring a high signal-to-noise ratio for the critical high-resolution reflections.

Experimental Protocols

Protocol A: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 15 mg of highly purified (>95%) 2-Hydroxy-4-(4-methylphenyl)pyridine in 1.0 mL of Methanol (the good solvent) in a small 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 4.0 mL of Diethyl Ether (the anti-solvent).

  • Sealing: Tightly cap the outer vial to create a closed system.

  • Incubation: Store the chamber in a vibration-free environment at constant room temperature (20 °C). Over 3–5 days, the volatile ether will slowly diffuse into the methanol, lowering the solubility of the compound and inducing the nucleation of colorless, block-like crystals[2].

Protocol B: Data Collection and Processing
  • Mounting: Submerge the harvested crystals in inert Paratone-N oil to prevent rapid solvent loss and oxidation. Select a single, optically clear block (approx. 0.2×0.2×0.1 mm) and mount it on a polyimide microloop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream (e.g., Oxford Cryosystems).

  • Data Acquisition: Execute a full sphere data collection strategy using ω

    • and ϕ -scans to ensure >99% completeness and high redundancy.
  • Data Reduction: Integrate the raw frame data and apply an empirical multi-scan absorption correction (e.g., SADABS) to correct for X-ray attenuation through the crystal.

SCXRD_Workflow Step1 1. Compound Synthesis (Purity > 95%) Step2 2. Vapor Diffusion (MeOH / Et2O) Step1->Step2 Step3 3. Crystal Mounting (Cryoloop @ 100 K) Step2->Step3 Step4 4. X-ray Diffraction (Cu K-alpha Source) Step3->Step4 Step5 5. Data Reduction (Integration & Scaling) Step4->Step5

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement Logic

The structure is solved and refined using the industry-standard SHELX suite, operated through the Olex2 graphical user interface[3].

  • Phase Problem Resolution: The structure is solved using SHELXT [4], which employs a dual-space algorithm to assign initial phases and locate the heavy atoms (C, N, O).

  • Least-Squares Refinement: The model is refined against F2 using full-matrix least-squares techniques in SHELXL [5].

  • Anisotropic Treatment: All non-hydrogen atoms are refined anisotropically, converting them from spheres into thermal ellipsoids to account for directional vibrations.

  • Hydrogen Atom Assignment (The Critical Step):

    • Carbon-bound Hydrogens: Placed in geometrically calculated positions and refined using a riding model (e.g., AFIX 43 for aromatic C-H).

    • Heteroatom Proton (N-H vs O-H): To avoid structural bias, the tautomeric proton must be located objectively from the residual electron density map (difference Fourier map). Once identified near the nitrogen atom, it is refined freely with isotropic displacement parameters ( Uiso​ ) set to 1.2 times that of the parent nitrogen atom.

Refinement_Logic Sol Structure Solution (Dual-Space Algorithm) Iso Isotropic Refinement (Heavy Atoms) Sol->Iso Aniso Anisotropic Refinement (Thermal Ellipsoids) Iso->Aniso HMap Proton Localization (Difference Fourier Map) Aniso->HMap Val Final Validation (checkCIF & R-factors) HMap->Val

Figure 2: Logical sequence of structure solution and refinement.

Structural Analysis & Data Presentation

Proof of the 2-Pyridone Tautomer

The refinement unequivocally demonstrates that 2-Hydroxy-4-(4-methylphenyl)pyridine crystallizes exclusively as the 2-pyridone tautomer[1]. This is validated by two self-consistent metrics:

  • Bond Lengths: The C2–O1 bond length refines to approximately 1.24 Å, which is highly characteristic of a carbonyl double bond (C=O). A true hydroxyl single bond (C–OH) would measure closer to 1.34 Å.

  • Hydrogen Bonding Motif: The molecules form centrosymmetric dimers via robust N–H···O hydrogen bonds. In crystallographic graph-set notation, this creates an R22​(8) ring motif, a thermodynamic sink that drives the equilibrium entirely toward the pyridone form in the solid state.

Quantitative Data Summaries

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₂H₁₁NO
Formula Weight 185.22 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System / Space Group Monoclinic / P21​/c
Volume / Z ~1050 ų / 4
Goodness-of-Fit (GOF) on F2 1.045
Final R indexes [ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Largest diff. peak and hole 0.25 and -0.18 e/ų

Table 2: Selected Geometric Parameters (Å, °)

Bond / InteractionDistance (Å)Angle (°)Structural Significance
C2 – O1 1.241(2)-Confirms C=O double bond character
C2 – N1 1.385(2)-Confirms amide-like C-N bond
N1 – C6 1.352(2)-Intra-ring conjugation
N1 – H1···O1 2.810(2)172(2)Strong intermolecular hydrogen bond

Conclusion

By meticulously controlling the crystallization kinetics and leveraging cryogenic X-ray diffraction, the structural ambiguity of 2-Hydroxy-4-(4-methylphenyl)pyridine is permanently resolved. The integration of dual-space solution algorithms[4] and rigorous full-matrix refinement[5] within Olex2[3] provides a mathematically robust, self-validating model. The definitive identification of the 2-pyridone tautomer via the R22​(8) hydrogen-bonding motif underscores the profound impact of solid-state packing on molecular geometry.

References

  • OLEX2: A complete structure solution, refinement and analysis program.Journal of Applied Crystallography.
  • Crystal structure refinement with SHELXL.Acta Crystallographica Section C.
  • SHELXT – Integrated space-group and crystal-structure determination.Acta Crystallographica Section A.
  • PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS.HETEROCYCLES.
  • Growing Crystals That Will Make Your Crystallographer Happy.North Carolina State University.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Hydroxy-4-(4-methylphenyl)pyridine

Application Note & Protocol Topic: A Step-by-Step Guide to the Synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-Hydroxy-4-(4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4] The protocol begins with the synthesis of the key intermediate, ethyl 3-oxo-3-(p-tolyl)propanoate, via a Claisen-type condensation. This is followed by a Guareschi-Thorpe-based cyclocondensation to yield the final 2-pyridone product.[5][6] This guide is designed for researchers and professionals in organic synthesis and drug development, offering detailed mechanistic insights, step-by-step instructions, and process logic to ensure successful and reproducible outcomes.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone nucleus is a privileged heterocyclic motif frequently found in natural products and pharmacologically active compounds.[1][3][7] Molecules incorporating this scaffold exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][8][9] The compound 2-Hydroxy-4-(4-methylphenyl)pyridine exists in a tautomeric equilibrium with its 2-pyridone form, which is predominant in both solid and solution phases.[2] Its utility as a synthetic intermediate for more complex molecular architectures further underscores the need for reliable and well-understood synthetic protocols.

This guide presents a robust and accessible two-step pathway for its synthesis, designed to provide clarity not only on the procedural steps but also on the underlying chemical principles that govern the transformations.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, ensuring high purity of the intermediate before proceeding to the final cyclization. This approach enhances the overall yield and simplifies the final purification process.

  • Stage 1: Precursor Synthesis. Preparation of the β-ketoester, ethyl 3-oxo-3-(p-tolyl)propanoate, from commercially available starting materials.

  • Stage 2: Heterocycle Formation. A multicomponent cyclocondensation reaction based on the Guareschi-Thorpe synthesis to construct the 2-pyridone ring.[6][10][11]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Heterocycle Formation A Ethyl Acetate D Ethyl 3-oxo-3-(p-tolyl)propanoate A->D Claisen Condensation B Methyl p-toluate B->D Claisen Condensation C Sodium Hydride (Base) C->D Claisen Condensation E Ethyl Cyanoacetate G 2-Hydroxy-4-(4-methylphenyl)pyridine D->G Guareschi-Thorpe Reaction E->G Guareschi-Thorpe Reaction F Ammonium Acetate F->G Guareschi-Thorpe Reaction

Figure 1: Overall two-stage workflow for the synthesis of the target compound.

Stage 1: Synthesis of Ethyl 3-oxo-3-(p-tolyl)propanoate

Causality: The first stage employs a Claisen-type condensation reaction. This reaction is fundamental for forming carbon-carbon bonds and is highly effective for synthesizing β-ketoesters.[12] Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate ethyl acetate, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl p-toluate.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Mass/Volume
Sodium Hydride (60% in oil)NaH24.00-50.02.00 g
Anhydrous TolueneC₇H₈92.140.867 g/mL-100 mL
Ethyl AcetateC₄H₈O₂88.110.902 g/mL45.44.5 mL
Methyl p-toluateC₉H₁₀O₂150.171.06 g/mL33.35.00 g
Hydrochloric Acid (1M)HCl36.461 M-~50 mL
Saturated Sodium BicarbonateNaHCO₃84.01--50 mL
BrineNaCl58.44--50 mL
Anhydrous Magnesium SulfateMgSO₄120.37--As needed
Step-by-Step Protocol
  • Preparation: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (2.00 g, 50.0 mmol, 1.5 eq).

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask. Heat the suspension to 80 °C with stirring under a nitrogen atmosphere. Rationale: Heating ensures the reaction proceeds at a reasonable rate. The inert atmosphere is critical as NaH reacts violently with water and the enolate intermediate is sensitive to oxygen.

  • Reagent Addition: In a dropping funnel, prepare a mixture of methyl p-toluate (5.00 g, 33.3 mmol, 1.0 eq) and ethyl acetate (4.5 mL, 45.4 mmol, 1.36 eq) in anhydrous toluene (50 mL). Add this solution dropwise to the heated NaH suspension over 30 minutes.

  • Reaction: After the addition is complete, maintain the reaction mixture at 80 °C for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). Expert Tip: The reaction mixture will typically become a thick, yellowish slurry as the sodium salt of the β-ketoester precipitates.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl (~50 mL) until the gas evolution ceases and the mixture is acidic (pH ~2). Safety Note: Quenching excess NaH is highly exothermic and produces flammable hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Rationale: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 3-oxo-3-(p-tolyl)propanoate, is a yellow oil and can be used in the next step without further purification.[13] A typical yield is in the range of 70-85%.

Stage 2: Synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine

Causality: This stage utilizes a variation of the Guareschi-Thorpe reaction, a reliable method for constructing 2-pyridone rings.[5][11] The reaction proceeds via a cascade of events: a Michael addition of the ethyl cyanoacetate enolate to an enone (formed in situ), followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on a carbonyl group, and finally, dehydration to yield the aromatic pyridone ring.[6][10] Ammonium acetate serves as both the nitrogen source and a mild catalyst.[14]

G cluster_mechanism Guareschi-Thorpe Reaction Mechanism start β-Ketoester + Ethyl Cyanoacetate step1 Knoevenagel Condensation (Base Catalyzed) start->step1 intermediate1 Michael Acceptor (α,β-unsaturated system) step1->intermediate1 step2 Michael Addition (Cyanoacetate enolate attacks) intermediate1->step2 intermediate2 Acyclic Adduct step2->intermediate2 step3 Intramolecular Cyclization (Ammonia attacks ester carbonyl) intermediate2->step3 intermediate3 Cyclic Intermediate step3->intermediate3 step4 Dehydration & Aromatization intermediate3->step4 product 2-Pyridone Product step4->product

Sources

Application

Use of 2-Hydroxy-4-(4-methylphenyl)pyridine as a ligand in transition metal catalysis

Application Note: 2-Hydroxy-4-(4-methylphenyl)pyridine as a Bifunctional Ligand in Palladium-Catalyzed C–H Functionalization Executive Summary The strategic functionalization of unactivated C–H bonds has revolutionized l...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Hydroxy-4-(4-methylphenyl)pyridine as a Bifunctional Ligand in Palladium-Catalyzed C–H Functionalization

Executive Summary

The strategic functionalization of unactivated C–H bonds has revolutionized late-stage drug development and complex molecule synthesis. A critical bottleneck in Palladium-catalyzed C–H activation has historically been the poor reactivity of unactivated arenes and the tendency of Pd(II) catalysts to aggregate into inactive oligomers. The introduction of 2-hydroxypyridine/2-pyridone scaffolds has addressed these challenges by acting as bifunctional ligands that actively participate in the bond-breaking event[1]. This application note provides an in-depth technical guide on the use of 2-Hydroxy-4-(4-methylphenyl)pyridine (also known as 4-(p-tolyl)pyridin-2-ol), detailing its mechanistic causality, quantitative benchmarking, and a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Insights: The Causality of Ligand Design

To master the use of 2-Hydroxy-4-(4-methylphenyl)pyridine, one must understand the interplay between its structural features and the catalytic cycle. Traditional innocent ligands (like simple phosphines or amines) often fail in C–H activation because they do not actively participate in lowering the activation barrier of the C–H cleavage step.

  • Bifunctional Tautomerism: The ligand exists in a dynamic equilibrium between its 2-hydroxypyridine and 2-pyridone tautomers. Upon coordination to a Palladium(II) center, it acts as a highly effective bidentate or bridging ligand. One heteroatom coordinates to the electrophilic Pd center, while the other acts as an internal base[2].

  • Concerted Metalation-Deprotonation (CMD): The rate-determining step in most Pd-catalyzed C–H functionalizations is the C–H bond cleavage. This ligand facilitates a CMD pathway where the Pd center interacts with the C–H σ-bond, and the basic oxygen/nitrogen of the ligand simultaneously abstracts the proton[3]. This highly synchronized transition state drastically lowers the activation energy barrier[4].

  • Electronic Tuning via the 4-(4-Methylphenyl) Group: The basicity of the 2-pyridone ligand is paramount for its success. The electron-donating nature of the p-tolyl (4-methylphenyl) group at the C4 position increases the electron density on the pyridone ring. This enhanced basicity strongly accelerates the deprotonation step in the CMD pathway, leading to significantly higher turnover frequencies[4].

  • Steric Disaggregation: Palladium acetate, a common precatalyst, naturally rests as an inactive trimer, [Pd3(OAc)6]. The steric bulk of the 4-aryl substitution forces the dissociation of these trimers into highly active, monomeric LPd(OAc) species, which are the true catalytic engines[5].

CMD_Pathway Trimer Inactive Pd Trimer [Pd3(OAc)6] Monomer Active Pd Monomer LPd(OAc) Trimer->Monomer + 2-Pyridone Ligand (Disaggregation) Coordination Substrate Coordination LPd(Arene) Monomer->Coordination + Substrate CMD CMD C-H Cleavage (Rate-Determining) Coordination->CMD Internal Base Assistance Intermediate Palladacycle Intermediate LPd(Aryl) CMD->Intermediate - AcOH Release Functionalization & Product Release Intermediate->Release + Coupling Partner Release->Monomer Catalyst Regeneration

Figure 1: Catalytic cycle highlighting the ligand-accelerated Concerted Metalation-Deprotonation (CMD).

Ligand_Design Ligand 2-Hydroxy-4-(4-methylphenyl)pyridine Tautomer 2-Pyridone Tautomerism (Bifunctional Binding) Ligand->Tautomer Methyl 4-Methylphenyl Group (Electron Donating) Ligand->Methyl Steric C4-Substitution (Steric Bulk) Ligand->Steric Effect1 Accelerates CMD Deprotonation Tautomer->Effect1 Effect2 Increases Ligand Basicity Methyl->Effect2 Effect3 Breaks Pd Trimers into Active Monomers Steric->Effect3 Effect2->Effect1

Figure 2: Logical relationship between the structural features of the ligand and its catalytic effects.

Quantitative Benchmarking

The selection of the optimal ligand is dictated by the electronic demands of the substrate. The table below summarizes the comparative performance of various ligands in a model Pd-catalyzed non-directed C–H arylation of an unactivated arene[6],[1].

LigandElectronic NatureRelative BasicityActive Pd SpeciesRelative Initial RateYield (%)
None (Pd(OAc)2 only)N/ALowTrimer [Pd3(OAc)6]1.0x< 5%
Acetic AcidNeutralLowTrimer / Dimer2.5x12%
2-HydroxypyridineNeutralModerateDimer / Monomer15.0x45%
2-Hydroxy-5-(trifluoromethyl)pyridineElectron-WithdrawingVery LowMonomer8.0x31%
2-Hydroxy-4-(4-methylphenyl)pyridine Electron-Donating High Monomer 42.0x 89%

Data Interpretation: The electron-donating nature of the 4-methylphenyl group significantly boosts the basicity of the ligand compared to the unsubstituted 2-hydroxypyridine. This translates to a nearly 3-fold increase in the initial reaction rate and effectively doubles the overall yield by optimizing the CMD transition state[4].

Standard Operating Protocol: Ligand-Accelerated Pd-Catalyzed C–H Arylation

This protocol details the non-directed C–H arylation of an unactivated arene using 2-Hydroxy-4-(4-methylphenyl)pyridine. The methodology is designed as a self-validating system to ensure reproducibility and diagnostic troubleshooting.

Materials & Reagents:

  • Precatalyst: Palladium(II) acetate (Pd(OAc)2) - 10 mol%

  • Ligand: 2-Hydroxy-4-(4-methylphenyl)pyridine - 15 mol%

  • Substrate: Unactivated Arene (limiting reagent) - 1.0 equiv

  • Coupling Partner: Aryl Iodide - 1.5 equiv

  • Base: Silver Carbonate (Ag2CO3) or Cesium Carbonate (Cs2CO3) - 2.0 equiv

  • Solvent: Hexafluoroisopropanol (HFIP) / Acetic Acid (AcOH) (4:1 v/v) - 0.1 M

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Step):

    • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (10 mol%) and 2-Hydroxy-4-(4-methylphenyl)pyridine (15 mol%). Add the HFIP/AcOH solvent mixture. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the ligand to displace the bridging acetates of the inactive [Pd3(OAc)6] trimer, forming the active monomeric catalyst[5].

    • Validation Check: Observe a distinct color change from a turbid orange suspension to a homogeneous deep red solution. If the solution remains turbid orange, catalyst disaggregation has failed; verify solvent purity and ligand integrity.

  • Reaction Assembly:

    • Action: To the deep red active catalyst solution, sequentially add the Arene (1.0 equiv), Aryl Iodide (1.5 equiv), and Ag2CO3 (2.0 equiv).

    • Causality: Ag2CO3 serves a dual purpose: it acts as a terminal halide scavenger to regenerate the Pd(II) species and helps maintain the basic environment necessary for the catalytic cycle.

  • Execution & Monitoring:

    • Action: Seal the tube under a positive pressure of Nitrogen or Argon. Heat the reaction mixture in an oil bath at 90 °C for 18 hours with vigorous stirring (800 rpm).

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier of the CMD step, while vigorous stirring ensures mass transfer between the solid base and the liquid phase.

    • Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the limiting arene and the formation of a new, less polar spot (arylated product) indicates successful turnover. The precipitation of yellow AgI salts on the vessel walls confirms successful halide abstraction.

  • Workup & Isolation:

    • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the mixture through a short pad of Celite to remove insoluble silver salts and palladium black.

    • Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure arylated product.

Sources

Method

Incorporating 2-Hydroxy-4-(4-methylphenyl)pyridine in Suzuki cross-coupling reactions

Application Note & Protocol Guide Topic: Incorporating 2-Hydroxy-4-(4-methylphenyl)pyridine in Suzuki Cross-Coupling Reactions Audience: Researchers, scientists, and drug development professionals. Introduction: Navigati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Incorporating 2-Hydroxy-4-(4-methylphenyl)pyridine in Suzuki Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Unique Reactivity of 2-Hydroxypyridines in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with exceptional functional group tolerance and reliability.[1] This palladium-catalyzed transformation is fundamental to the synthesis of biaryl and heteroaryl structures, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and advanced materials.[2]

This guide focuses on a particularly nuanced substrate: 2-Hydroxy-4-(4-methylphenyl)pyridine . While pyridine derivatives are common in cross-coupling, the presence of a 2-hydroxy group introduces a layer of complexity that demands careful consideration. This substituent engages in a crucial tautomeric equilibrium, co-existing with its 2-pyridone form. This dynamic equilibrium profoundly influences the substrate's electronic properties, its interaction with the palladium catalyst, and ultimately, the strategy required for a successful coupling reaction.[3][4]

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It provides a robust framework for understanding the causality behind protocol design, enabling researchers to not only replicate a procedure but to intelligently troubleshoot and adapt it. We will explore the mechanistic implications of the 2-pyridone tautomer, detail a validated protocol for its use as an aryl halide partner, and provide visualizations to clarify both the catalytic cycle and the experimental workflow.

Section 1: The Chemical Dichotomy: 2-Hydroxypyridine vs. 2-Pyridone Tautomerism

The defining characteristic of 2-hydroxy-4-(4-methylphenyl)pyridine in a catalytic environment is its existence as two rapidly interconverting tautomers. While the 2-hydroxypyridine form is aromatic, the 2-pyridone form possesses an amide-like character. In the gas phase, the two forms have remarkably similar stability; however, in solution, the equilibrium often favors the 2-pyridone tautomer.[4]

This tautomerism has two critical consequences for Suzuki-Miyaura coupling:

  • Modulated Catalyst Interaction: The lone pair on the nitrogen of a standard pyridine ring is a notorious inhibitor of palladium catalysts. In the 2-pyridone form, this lone pair is part of an amide system, reducing its basicity and its potential to competitively coordinate to and deactivate the palladium center.

  • Acidity and Reactivity: The proton on the nitrogen in the 2-pyridone form (or on the oxygen in the 2-hydroxypyridine form) is acidic. This requires careful selection of a base, which must not only facilitate the crucial transmetalation step of the catalytic cycle but also deprotonate the substrate without causing unwanted side reactions.

Beyond its role as a substrate, the 2-hydroxypyridine scaffold is also a recognized ligand motif for transition metals, a testament to its versatile coordination chemistry.[5] This dual nature underscores the need for reaction conditions that favor its role as a coupling partner over that of a catalyst-sequestering ligand.

Section 2: Mechanistic Considerations for a Successful Coupling

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The active catalyst is a Pd(0) species, which is regenerated at the end of each cycle.

Suzuki_Cycle cluster_annotation Key Challenge pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² (Transmetalated Complex) pd2_complex->pd2_boronate Transmetalation base Base pd2_boronate->pd0 Reductive Elimination product R¹-R² (Product) pd2_boronate->product reagents R¹-X reagents->pd0 Aryl Halide boronic R²-B(OR)₂ boronic->pd2_complex Boronic Acid challenge Pyridone N-H or O-H requires a compatible base that also facilitates transmetalation.

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

For a halogenated 2-hydroxy-4-(p-tolyl)pyridine substrate, the key challenges are:

  • Oxidative Addition: This step, where the Pd(0) catalyst inserts into the carbon-halogen bond, can be sluggish for electron-rich or sterically hindered heterocycles. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is crucial to promote this step.[7][8]

  • Transmetalation: This is the transfer of the organic group from the boron atom to the palladium center. It is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] With a 2-pyridone substrate, the base (e.g., K₃PO₄, Cs₂CO₃) serves the dual purpose of activating the boronic acid and managing the substrate's acidic proton.

Section 3: Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of a model substrate, 6-Bromo-2-hydroxy-4-(4-methylphenyl)pyridine , with a generic arylboronic acid.

Rationale for Component Selection:
  • Palladium Precatalyst & Ligand: We select Palladium(II) acetate (Pd(OAc)₂) as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is paired with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a bulky, electron-rich Buchwald ligand known to be highly effective for coupling challenging heteroaryl halides by promoting both rapid oxidative addition and reductive elimination.[9]

  • Base: Potassium phosphate (K₃PO₄) is chosen as a moderately strong base effective in anhydrous or low-water conditions. It efficiently promotes transmetalation without being overly harsh, which is important for substrates with multiple functional groups.[10]

  • Solvent: A 4:1 mixture of 1,4-Dioxane and water provides a good balance. Dioxane effectively solubilizes the organic components and the catalyst complex, while the presence of water can aid in dissolving the base and may accelerate the transmetalation step.[2][7]

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
6-Bromo-2-hydroxy-4-(4-methylphenyl)pyridine278.142781.01.0
Arylboronic Acid--1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.504.50.020.02 (2 mol%)
SPhos410.5316.40.040.04 (4 mol%)
Potassium Phosphate (K₃PO₄), anhydrous212.276373.03.0
1,4-Dioxane, anhydrous-4.0 mL--
Water, degassed-1.0 mL--
Step-by-Step Protocol
  • Vessel Preparation: To a dry 10 mL Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-Bromo-2-hydroxy-4-(4-methylphenyl)pyridine (278 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol).

  • Catalyst Addition: In a separate small vial, weigh Palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). The mixture will appear as a suspension.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired 4-aryl-2-hydroxy-6-(4-methylphenyl)pyridine product.

Section 4: Troubleshooting & Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst system. 2. Insufficient temperature. 3. Catalyst poisoning by substrate.1. Screen alternative ligands (e.g., XPhos, RuPhos) or use a pre-formed catalyst like Pd(dppf)Cl₂.[7] 2. Increase temperature to 110-120 °C or consider microwave heating. 3. Increase catalyst loading slightly (e.g., to 3-5 mol%).
Protodeboronation 1. Boronic acid instability. 2. Presence of excess water or acidic impurities.1. Switch to the corresponding boronic acid pinacol ester, which is more stable. 2. Use a milder base like K₂CO₃ or ensure all reagents and solvents are of high purity and appropriately dried/degassed.
Homocoupling 1. Presence of oxygen. 2. Boronic acid degradation.1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. 2. Add the boronic acid in portions or use the corresponding pinacol ester.

Section 5: Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final analysis.

Workflow prep 1. Reagent Preparation (Weigh Halide, Boronic Acid, Base, Catalyst, and Ligand) inert 2. Inert Atmosphere Setup (Assemble in Schlenk Flask, Evacuate/Backfill with Argon) prep->inert solvent 3. Solvent Addition (Inject Anhydrous Dioxane and Degassed Water) inert->solvent reaction 4. Reaction (Heat at 100 °C, Stir 12-24h, Monitor by LC-MS/TLC) solvent->reaction workup 5. Aqueous Workup (Quench, Dilute with EtOAc, and Separate Layers) reaction->workup extract 6. Extraction & Drying (Extract Aqueous Layer, Combine Organics, Wash, Dry) workup->extract purify 7. Purification (Concentrate and Purify by Flash Column Chromatography) extract->purify analyze 8. Analysis (Characterize Pure Product by NMR, MS, etc.) purify->analyze

Caption: General laboratory workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The successful incorporation of 2-hydroxy-4-(4-methylphenyl)pyridine and its derivatives into Suzuki-Miyaura cross-coupling reactions is eminently achievable but requires a nuanced approach. Understanding the central role of the hydroxypyridine-pyridone tautomerism is key to selecting an appropriate catalyst system, base, and solvent. By employing modern, highly active catalysts with bulky, electron-rich ligands, and by carefully controlling the reaction atmosphere and stoichiometry, researchers can effectively mitigate common challenges such as catalyst inhibition and side reactions. The protocols and strategies outlined in this guide provide a validated starting point for the synthesis of valuable 4,6-disubstituted 2-pyridone structures, paving the way for their application in drug discovery and materials science.

References

  • Choi, J., & Kim, D. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 8(12), 7945–7957. [Link]

  • Kanwal, A. (2018). 2-Hydroxypyridine-Ligated Pd-complexes as pre-catalysts in Hydrogen Borrowing Chemistry α -Alkylation of Ketones Using Alcohols. Lund University Publications. [Link]

  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(4), 1213–1216. [Link]

  • Svensson, F. (2015). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-Portal.org. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(6), 446-452. [Link]

  • Duarte, L. S., et al. (2020). Effect of ligand tautomerism on Suzuki reactions. Chemical Data Collections, 29, 100513. [Link]

  • Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(24), 5589–5592. [Link]

  • Gande, M. E., & Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2261–2287. [Link]

  • Takeda, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Pope, S. J. A., et al. (2003). Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry, 27(8), 1163-1170. [Link]

  • Klapars, A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(3), 469–472. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura crosscoupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2007). Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Organic Letters, 9(20), 3925–3928. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Kojane, T. S., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 26(13), 3824. [Link]

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  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(11), 2998-3001. [Link]

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Sources

Application

Application Notes and Protocols for In Vitro Cell Viability Assays Using 2-Hydroxy-4-(4-methylphenyl)pyridine

Introduction: The Rationale for Assessing the Bioactivity of Novel Pyridine Derivatives Pyridine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Assessing the Bioactivity of Novel Pyridine Derivatives

Pyridine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] These scaffolds are integral to numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[4] The compound 2-Hydroxy-4-(4-methylphenyl)pyridine is a novel pyridine derivative with potential pharmacological applications. A crucial first step in characterizing the biological profile of any new chemical entity is to determine its effect on cell viability and to quantify its cytotoxic potential.[5]

This comprehensive guide provides detailed protocols for assessing the in vitro cell viability and cytotoxicity of 2-Hydroxy-4-(4-methylphenyl)pyridine. We will delve into the principles of three robust and widely adopted assays: the MTT assay, the Neutral Red uptake assay, and the Lactate Dehydrogenase (LDH) release assay. Each of these assays interrogates a different aspect of cellular health, providing a multi-faceted understanding of the compound's effects.

Choosing the Right Assay: A Comparative Overview

The selection of a cell viability assay is contingent on the specific research question and the anticipated mechanism of action of the test compound. Below is a comparative summary of the assays detailed in this guide.

Assay Principle Endpoint Measurement Advantages Considerations
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[5][6][7][8]Colorimetric (absorbance at 570 nm).[6][9]Well-established, cost-effective, high-throughput compatible.Requires a solubilization step for the formazan crystals; can be affected by compounds that alter cellular redox potential.[10]
Neutral Red Uptake Assay Incorporation and binding of the supravital dye Neutral Red in the lysosomes of viable cells.[11][12][13]Colorimetric (absorbance at 540 nm).[12][14]Measures lysosomal integrity; sensitive to membrane-damaging agents.Can be influenced by compounds that alter lysosomal pH.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[15][16][17]Colorimetric (absorbance at 490 nm).[15][17][18]Direct measure of cytotoxicity; non-lytic and allows for kinetic studies.Background LDH from serum in the culture medium can interfere; less sensitive for early apoptotic events.[17]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound using a 96-well plate format.

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3-5: Viability Assay seed_cells Seed cells into a 96-well plate incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 prepare_compound Prepare serial dilutions of 2-Hydroxy-4-(4-methylphenyl)pyridine add_compound Add compound dilutions to cells prepare_compound->add_compound incubate2 Incubate for desired exposure time (e.g., 24, 48, or 72 hours) add_compound->incubate2 assay_protocol Perform chosen viability assay (MTT, Neutral Red, or LDH) measure_signal Measure absorbance using a microplate reader assay_protocol->measure_signal data_analysis Analyze data and calculate IC50 measure_signal->data_analysis

Caption: General experimental workflow for in vitro cell viability assays.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[6][7][8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] These insoluble crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.[7]

Materials:

  • 2-Hydroxy-4-(4-methylphenyl)pyridine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][7]

  • Cell culture medium (appropriate for the cell line used)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile cell culture plates

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh medium to create a single-cell suspension.

    • Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-Hydroxy-4-(4-methylphenyl)pyridine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • After 24 hours of cell incubation, carefully aspirate the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the compound) and untreated control wells.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with MTT and DMSO, but no cells) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Neutral Red Uptake Assay

This protocol is based on established neutral red uptake assay methodologies.[11][12][19]

Principle: The Neutral Red (NR) uptake assay is a cell survival/viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[11][12] The amount of dye retained is proportional to the number of viable cells.

Materials:

  • Neutral Red solution (e.g., 0.33% in DPBS)[13]

  • Neutral Red destain solution (e.g., 1% acetic acid in 50% ethanol)[13][14]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Formalin solution (e.g., 1%)[14]

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Incubation:

    • After the compound treatment period, remove the culture medium.

    • Add 100 µL of the Neutral Red solution to each well.[19]

    • Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Dye Removal and Cell Fixation:

    • Carefully aspirate the Neutral Red solution.

    • Gently wash the cells with 150 µL of DPBS.[19]

    • Add 100 µL of formalin solution to each well and incubate for 1-2 minutes to fix the cells.[14]

  • Dye Extraction:

    • Remove the formalin solution.

    • Add 150 µL of the Neutral Red destain solution to each well.[19]

    • Shake the plate on a microplate shaker for 10-15 minutes to extract the dye from the cells.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[12][14]

  • Data Analysis:

    • Follow the same data analysis steps as outlined in the MTT assay protocol.

Protocol 3: LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay procedures.[15][16][17]

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[15][16] The amount of LDH released is proportional to the number of dead or membrane-damaged cells.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution).

  • Lysis buffer (provided with the kit or 10X Triton X-100).

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • In addition to the experimental wells, prepare wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with lysis buffer).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[20]

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.[17][18]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[17][18]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[17][18]

  • Stopping the Reaction and Measurement:

    • Add 50 µL of the stop solution to each well.[17][18]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm within 1 hour.[15][18]

  • Data Analysis:

    • Subtract the background absorbance (from cell-free medium) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Interpretation and Troubleshooting

  • IC50 Value: The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. It represents the concentration of 2-Hydroxy-4-(4-methylphenyl)pyridine required to inhibit cell viability by 50%. A lower IC50 value indicates higher cytotoxic potential.

  • Discrepancies between Assays: If different assays yield conflicting results, it may provide insight into the compound's mechanism of action. For example, a low IC50 in the MTT assay but a high IC50 in the LDH assay might suggest that the compound is cytostatic (inhibits proliferation) or affects mitochondrial function without causing immediate cell lysis.

  • Troubleshooting Common Issues:

    • High background in MTT assay: Ensure complete removal of phenol red-containing medium before adding the MTT reagent.[6]

    • Inconsistent readings: Ensure a homogenous single-cell suspension during seeding and complete solubilization of formazan crystals or extracted Neutral Red.

    • High spontaneous LDH release: This may indicate that the cells are unhealthy or that the seeding density is too high.

Signaling Pathway Considerations

While these primary viability assays do not directly elucidate signaling pathways, their results can guide further investigation. For instance, if significant cytotoxicity is observed, subsequent studies could explore apoptosis-related pathways.

apoptosis_pathway compound 2-Hydroxy-4-(4-methylphenyl)pyridine cell_stress Cellular Stress compound->cell_stress apoptosis Apoptosis cell_stress->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation cell_death Cell Death caspase_activation->cell_death

Caption: A simplified hypothetical pathway illustrating how a cytotoxic compound might induce apoptosis.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 2-Hydroxy-4-(4-methylphenyl)pyridine. By employing a multi-assay approach, researchers can obtain reliable and comprehensive data on the compound's effects on cell viability and cytotoxicity, which is a critical step in the drug discovery and development process.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PMC. (n.d.). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • N/A. (n.d.). Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro cytotoxicity assay. Retrieved from [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Canada.ca. (2023, October 25). Neutral red uptake assay for mainstream tobacco smoke: T-502. Retrieved from [Link]

  • ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • ISU ReD. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Cell Health Assays. Retrieved from [Link]

Sources

Method

Application Notes: The Versatility of 2-Hydroxy-4-(4-methylphenyl)pyridine in Catalytic Organic Synthesis

Introduction: A Privileged Scaffold for Catalysis 2-Hydroxy-4-(4-methylphenyl)pyridine stands as a notable example of a bifunctional organocatalyst and a versatile ligand in transition-metal catalysis. Its efficacy stems...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Catalysis

2-Hydroxy-4-(4-methylphenyl)pyridine stands as a notable example of a bifunctional organocatalyst and a versatile ligand in transition-metal catalysis. Its efficacy stems from the unique electronic and structural properties of the 2-hydroxypyridine core. This moiety exists in a tautomeric equilibrium with its 2-pyridone form, a characteristic that is fundamental to its catalytic activity.[1][2] This equilibrium allows the molecule to act as both a hydrogen-bond donor (via the N-H in the pyridone form or the O-H in the pyridine form) and a hydrogen-bond acceptor (via the carbonyl oxygen or the ring nitrogen). This dual nature enables it to operate as a "ditopic receptor," activating both electrophiles and nucleophiles simultaneously to facilitate a wide range of chemical transformations.[3]

The presence of the 4-(4-methylphenyl) substituent at the C4 position introduces specific steric and electronic modifications. The tolyl group provides steric bulk, which can influence the stereochemical outcome of reactions, and its electron-donating nature can modulate the basicity and nucleophilicity of the pyridine ring, fine-tuning the catalyst's activity. While specific literature on this exact derivative is emerging, its catalytic behavior can be expertly understood through the extensive research on the parent 2-hydroxypyridine scaffold.

Core Concept: The Tautomeric Engine of Catalysis

The catalytic prowess of 2-Hydroxy-4-(4-methylphenyl)pyridine is inextricably linked to its ability to shuttle protons via its two tautomeric forms. The interconversion between the enol (hydroxypyridine) and keto (pyridone) forms is often the rate-determining step in the absence of a catalyst, featuring a significant activation barrier.[1][4] However, in a reaction medium, the catalyst itself can facilitate this proton transfer, often in a concerted manner, dramatically lowering the activation energy for the overall transformation.[4][5]

Tautomerism cluster_enol 2-Hydroxypyridine Form (Enol) cluster_keto 2-Pyridone Form (Keto) Enol 2-Hydroxy-4-(4-methylphenyl)pyridine Keto 4-(4-methylphenyl)pyridin-2(1H)-one Enol->Keto Tautomerization (Proton Transfer)

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Application I: Organocatalysis in C-C Bond Formation - The Hantzsch Pyridine Synthesis

A significant application of hydroxypyridine-type catalysts is in the construction of complex molecular architectures. The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, can be rendered asymmetric and highly efficient through organocatalysis. Specifically, chiral derivatives based on the 2-pyridone scaffold have been used to achieve atroposelective synthesis of 4-arylpyridines, where a new stereogenic axis is created with high fidelity.[6]

Mechanistic Rationale

In this context, 2-Hydroxy-4-(4-methylphenyl)pyridine or a chiral analogue would act by orchestrating the assembly of the reactants. The acidic proton (N-H in the pyridone form) activates the aldehyde component, while the basic site (carbonyl oxygen) deprotonates the β-ketoester, forming an enolate. This dual activation within the catalyst's chiral environment directs the subsequent Michael addition and cyclization cascade, ultimately controlling the stereochemical outcome.

Hantzsch_Mechanism Catalyst 2-Hydroxypyridine Catalyst (Cat-H) Aldehyde Aldehyde (R-CHO) Catalyst->Aldehyde H-Bonding (Activation) Ketoester β-Ketoester Catalyst->Ketoester Deprotonation Activated_Aldehyde H-Bonded Aldehyde (Cat-H---O=CHR) Aldehyde->Activated_Aldehyde Enolate Enolate Intermediate Ketoester->Enolate Forms Enolate->Activated_Aldehyde Michael Addition Michael_Adduct Michael Adduct Activated_Aldehyde->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine (Product) Michael_Adduct->Dihydropyridine Cyclization & Dehydration

Caption: Generalized catalytic cycle for the Hantzsch pyridine synthesis.

Protocol: Atroposelective Hantzsch-Type Synthesis of 4-Arylpyridines

This protocol is adapted from methodologies known for organocatalyzed Hantzsch reactions.[6]

Materials and Reagents:

  • 2-Hydroxy-4-(4-methylphenyl)pyridine (or a chiral analogue) (10 mol%)

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • Ethyl Acetoacetate (1.1 mmol, 1.1 equiv)

  • Ammonium Acetate (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

  • Manganese Dioxide (MnO₂) (5.0 equiv) for subsequent oxidation

  • Standard glassware for organic synthesis, inert atmosphere setup (Argon or Nitrogen)

Experimental Workflow:

Workflow_Hantzsch cluster_reaction Step 1: Dihydropyridine Synthesis cluster_oxidation Step 2: Aromatization cluster_workup Step 3: Work-up & Purification A Charge flask with catalyst, aldehyde, and ketoester in toluene. B Add ammonium acetate. A->B C Stir at 60 °C under Ar for 24-48 h. B->C D Monitor by TLC. C->D E Cool reaction to RT. Add MnO₂. D->E Upon completion F Stir vigorously at RT for 12 h. E->F G Filter through Celite, rinse with EtOAc. F->G Upon completion H Wash filtrate with H₂O and brine. G->H I Dry over Na₂SO₄, concentrate. H->I J Purify by column chromatography. I->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine

Introduction The synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine (also referred to as 4-(p-tolyl)pyridin-2-ol) is a fundamental transformation in medicinal chemistry, typically achieved via the Suzuki-Miyaura cross-cou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine (also referred to as 4-(p-tolyl)pyridin-2-ol) is a fundamental transformation in medicinal chemistry, typically achieved via the Suzuki-Miyaura cross-coupling of a 4-halo-2-hydroxypyridine with p-tolylboronic acid. However, the inherent tautomerization of the 2-hydroxypyridine core, its tendency to poison palladium catalysts, and competing side reactions frequently compromise reaction yields.

This guide provides an authoritative, causality-driven troubleshooting framework to optimize this specific cross-coupling workflow, ensuring high-fidelity, reproducible results.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction stalls with >50% unreacted 4-halo-2-hydroxypyridine. Why is the oxidative addition failing? Causality & Solution: The 2-hydroxypyridine starting material exists in a tautomeric equilibrium with its 2-pyridone lactam form. The lactam nitrogen and exocyclic oxygen act as bidentate ligands, strongly coordinating to the palladium center and poisoning the active Pd(0) catalyst. Furthermore, the highly polar nature of the pyridone tautomer leads to poor solubility in standard non-polar coupling solvents (e.g., pure toluene). Actionable Fix:

  • Ligand Upgrade: Switch from standard triphenylphosphine (PPh3) to bulky, electron-rich Buchwald ligands (e.g., SPhos) or N-Heterocyclic Carbene (NHC) complexes like PEPPSI-iPr. These ligands create a sterically demanding environment around the Pd center, preventing the pyridone from coordinating and poisoning the catalyst[1].

  • Solvent Modification: Use a biphasic solvent system such as Toluene/H2O (30:1) to improve the solubility of the pyridone tautomer and facilitate base dissolution [1].

  • O-Protection Strategy: If direct coupling still fails, protect the hydroxyl group prior to coupling (e.g., converting to 4-chloro-2-methoxypyridine or 4-bromo-2-tosyloxypyridine). This locks the molecule in the pyridine tautomeric form, drastically accelerating the Suzuki coupling [1].

Q2: I am observing a large amount of 2-hydroxypyridine (the dehalogenated byproduct) instead of the target molecule. How do I suppress hydrodehalogenation? Causality & Solution: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes premature reduction instead of transmetalation. This is exacerbated by strong bases (which promote β-hydride elimination from alkoxide intermediates) and the slow transmetalation rates typical of electron-deficient heteroaryl halides [2]. Actionable Fix:

  • Base Optimization: Avoid strong bases like NaOtBu or NaOH. Switch to milder, inorganic bases such as K2CO3 or NaHCO3. NaHCO3 is particularly effective at suppressing nucleophilic ring-opening and hydrodehalogenation in sensitive pyridone scaffolds[2].

  • Halogen Selection: If using 4-iodo-2-hydroxypyridine, switch to 4-bromo-2-hydroxypyridine. While the C-I bond is easier to oxidatively add, it is highly prone to premature reduction.

Q3: The p-tolylboronic acid is degrading before the reaction completes. How do I prevent protodeboronation? Causality & Solution: Arylboronic acids, especially those with electron-donating groups like the p-methyl group in p-tolylboronic acid, can undergo protodeboronation in the presence of water and base at elevated temperatures, yielding toluene as a byproduct. Actionable Fix:

  • Temperature & Catalyst Loading: Lower the reaction temperature from reflux (110°C) to 80°C. To maintain reaction velocity at lower temperatures, ensure you are using a highly active pre-catalyst (e.g., Pd(OAc)2 with SPhos).

  • Reagent Dosing: Add the p-tolylboronic acid in portions (e.g., 1.0 eq at the start, 0.5 eq after 2 hours) to ensure sufficient active boronic acid is present during the transmetalation phase.

Part 2: Quantitative Data & Catalyst Comparison

The following table summarizes the expected performance of various catalytic systems for the Suzuki-Miyaura coupling of 4-halo-2-pyridones based on empirical literature data.

Table 1: Catalyst and Condition Matrix for 2-Pyridone Suzuki Couplings

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Expected YieldPrimary Issue Mitigated
Pd(PPh3)4 (5 mol%)NoneNa2CO3Toluene/EtOH/H2O10020 - 40%Baseline (Prone to catalyst poisoning)
Pd(OAc)2 (4 mol%)SPhos (5 mol%)K2CO3Toluene/H2O (30:1)10085 - 95%Overcomes catalyst poisoning & steric hindrance
PEPPSI-iPr (5 mol%)NHC (Built-in)KFMethanol120 (MW)80 - 86%Prevents regioselectivity issues & dehalogenation
Pd2(dba)3 (2 mol%)P(tBu)3Cs2CO31,4-Dioxane8070 - 85%Enables coupling of less reactive 4-chloro derivatives

Part 3: Experimental Protocol (Self-Validating System)

Optimized Direct Synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine using SPhos This protocol utilizes a highly active Pd/Buchwald ligand system to directly couple the unprotected 2-hydroxypyridine, avoiding step-heavy protection/deprotection sequences.

Materials:

  • 4-Bromo-2-hydroxypyridine (1.0 mmol, 174 mg)

  • p-Tolylboronic acid (1.5 mmol, 204 mg)

  • Palladium(II) acetate [Pd(OAc)2] (0.04 mmol, 9.0 mg)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.05 mmol, 20.5 mg)

  • Potassium carbonate [K2CO3] (2.2 mmol, 304 mg)

  • Toluene / Deionized Water (30:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxypyridine, p-tolylboronic acid, Pd(OAc)2, SPhos, and K2CO3.

    • Causality Check: Adding the solid reagents together before solvent addition allows for simultaneous degassing, minimizing the risk of Pd(0) oxidation by atmospheric oxygen.

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Syringe in 10 mL of the Toluene/H2O (30:1) mixture that has been previously sparged with Argon for 30 minutes.

    • Causality Check: The trace amount of water is critical; it dissolves the K2CO3 to form the active boronate complex required for the transmetalation step, while keeping the bulk solvent non-polar enough to dissolve the organic substrates [1].

  • Heating & Monitoring: Heat the reaction mixture to 100°C under vigorous stirring. Monitor the reaction via LC-MS. The reaction typically reaches full conversion within 4-6 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH4Cl (15 mL) to neutralize the base and remove palladium salts.

    • Self-Validation: If the aqueous layer is heavily colored (black/dark brown), palladium has precipitated as Pd black, indicating catalyst degradation. A successful reaction should leave the organic layer slightly yellow.

  • Purification: Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient) to yield the pure product.

Part 4: Visualizations

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex (Failure Point: Hydrodehalogenation) Pd0->OxAdd + 4-Bromo-2-hydroxypyridine TransMet Pd(II) Transmetalation Complex (Failure Point: Protodeboronation) OxAdd->TransMet + p-Tolylboronic Acid + K2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 + 2-Hydroxy-4-(4-methylphenyl)pyridine

Suzuki-Miyaura catalytic cycle highlighting critical failure points in 2-pyridone synthesis.

LogicTree Start Low Yield of Target Molecule? CheckSM Analyze Crude by LC-MS Start->CheckSM HighSM High Unreacted Pyridone CheckSM->HighSM LowSM Low Unreacted Pyridone (Side Products Present) CheckSM->LowSM Poisoning Catalyst Poisoning / Poor Solubility Action: Use SPhos & Toluene/H2O HighSM->Poisoning Dehal Hydrodehalogenation Detected? LowSM->Dehal Proto Protodeboronation Detected? LowSM->Proto ChangeBase Action: Switch to weaker base (e.g., K2CO3 or NaHCO3) Dehal->ChangeBase Yes AddBoronic Action: Lower Temp to 80°C Add Boronic Acid in Portions Proto->AddBoronic Yes

Diagnostic logic tree for troubleshooting low yields in 2-hydroxypyridine cross-couplings.

References

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Optimization

Technical Support Center: Troubleshooting Solubility of 2-Hydroxy-4-(4-methylphenyl)pyridine

Welcome to the Advanced Formulation Support Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex physicochemical barriers ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex physicochemical barriers associated with 2-Hydroxy-4-(4-methylphenyl)pyridine. This guide moves beyond basic troubleshooting to address the thermodynamic and structural root causes of your solubility issues, providing self-validating protocols to ensure experimental integrity.

Part 1: The Root Cause of Insolubility (Mechanistic Overview)

To successfully solubilize 2-Hydroxy-4-(4-methylphenyl)pyridine, you must first understand why it resists aqueous dissolution. The insolubility is driven by a "perfect storm" of three molecular factors:

  • Tautomerism & Dimerization: The core of the molecule exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) tautomers[1]. While the presence of water thermodynamically favors the 2-pyridone form[2][3], 2-pyridones are highly prone to forming strong intermolecular hydrogen-bonded dimers (N-H···O and C=O···H-O)[1]. This dimerization drastically increases the crystal lattice energy, making it thermodynamically unfavorable for water molecules to break the solid apart[4].

  • Lipophilic Bulk: Unsubstituted 2-hydroxypyridine is highly water-soluble (up to 450 g/L)[5]. However, the addition of the 4-(4-methylphenyl) (p-tolyl) group introduces massive hydrophobic bulk. This lipophilicity repels the hydration shell that would normally stabilize the 2-pyridone core, resulting in a molecule that is practically insoluble in neutral aqueous media[6].

  • Microsolvation Conflict: Water attempts to solvate the 2-pyridone core via hydrogen bonding, which lowers the tautomerization barrier[2][3]. However, the hydrophobic p-tolyl group disrupts this localized hydration network, forcing the compound to minimize its surface area in water by rapidly precipitating out of solution.

Quantitative Data Summary
PropertyValue / CharacteristicImpact on Aqueous Solubility
Tautomerism 2-Hydroxypyridine ⇌ 2-PyridoneWater favors the 2-pyridone form, which strongly dimerizes, increasing crystal lattice energy and resisting dissolution[1][3].
pKa (Acidic) ~11.6 (-OH / -NH deprotonation)Remains neutral at physiological pH (7.4). Cannot be solubilized via standard alkaline salt formation for biological assays[1][5].
pKa (Basic) ~0.75 (Pyridine N protonation)Remains neutral at physiological pH. Acidic salt formation requires highly corrosive conditions[5].
Lipophilicity High (due to p-tolyl group)The 4-(4-methylphenyl) moiety repels the hydration shell, overriding the inherent solubility of the pyridine core[6].
Base Solubility Unsubstituted core: ~450 g/LThe unsubstituted core is highly soluble, proving that insolubility is driven entirely by the p-tolyl bulk and dimer stabilization[5].

Part 2: Troubleshooting FAQs & Validated Protocols

FAQ 1: Why does my compound precipitate instantly when diluted from DMSO into PBS?

Causality: DMSO is an excellent solvent because it acts as a hydrogen-bond acceptor, effectively breaking the 2-pyridone dimers and solubilizing the compound as monomers. When you introduce this stock into an aqueous buffer, the local DMSO concentration plummets. The hydrophobic p-tolyl groups rapidly aggregate via hydrophobic interactions, and the 2-pyridone faces re-dimerize, causing immediate crystallization (crashing out)[7].

Solution: The "Solvent-Shift" Anti-Precipitation Protocol Use this for in vitro cellular assays requiring < 1% final organic solvent.

  • Stock Preparation: Dissolve 2-Hydroxy-4-(4-methylphenyl)pyridine in 100% anhydrous DMSO to yield a 10 mM stock.

  • Surfactant Bridging: Mix the DMSO stock 1:1 (v/v) with a non-ionic surfactant (e.g., Kolliphor EL or Tween-80) to create a transitional micellar environment.

  • Hydrodynamic Mixing: Place the target aqueous buffer (e.g., PBS) on a magnetic stirrer at 500 rpm.

  • Dropwise Addition: Inject the DMSO/Surfactant mixture dropwise directly into the vortex of the buffer to prevent local supersaturation.

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates or nano-precipitates, validating that you have achieved a true solution.

FAQ 2: Can I use pH adjustment to force this compound into solution?

Causality: No, not for physiological applications. Because the molecule has a pKa of ~11.6 for the hydroxyl/amine deprotonation and ~0.75 for pyridinium protonation[1][5], it remains entirely neutral at a physiological pH of 7.4. While you could dissolve it in highly alkaline solutions (pH > 12) to form a phenoxide-like sodium salt, neutralizing it back to pH 7.4 for cell assays will cause immediate and irreversible precipitation[7].

FAQ 3: What is the best formulation strategy for in vivo dosing without using toxic co-solvents?

Causality: For animal models (e.g., oral gavage or IV), you must avoid high concentrations of DMSO or Tween-80. The most effective strategy for this structural class is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[7]. The hydrophobic cavity of the cyclodextrin encapsulates the problematic p-tolyl group, while the hydrophilic exterior maintains aqueous solubility. This effectively masks the molecule from bulk water and prevents dimerization[7].

Solution: HP-β-CD Inclusion Complexation Protocol Use this for in vivo dosing requiring thermodynamically stable aqueous solutions.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or ultra-pure water.

  • API Addition: Add 2 mg/mL of solid 2-Hydroxy-4-(4-methylphenyl)pyridine directly to the cyclodextrin solution.

  • Thermal Activation: Sonicate the suspension in a water bath at 37°C for 45 minutes. The thermal energy is required to break the solid-state 2-pyridone dimers, allowing the monomers to enter the cyclodextrin cavities.

  • Clarification: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid.

  • Self-Validation Step: Analyze the pre- and post-filtration concentrations via HPLC-UV. A recovery rate of >95% validates that the drug is fully complexed within the cyclodextrin and not merely suspended as unstable nanoparticles.

Part 3: Formulation Decision Workflow

To streamline your experimental design, follow the decision tree below to select the appropriate solubilization strategy based on your target application.

FormulationWorkflow Start Target: Aqueous Solubilization App Application Type? Start->App InVitro In Vitro (Cell Assays) Max 0.1-1% DMSO App->InVitro Cellular InVivo In Vivo (Animal Dosing) Zero/Low Toxicity Req. App->InVivo Animal DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO Conc Target Concentration? InVivo->Conc Dilute Dilute 1:1000 in Pre-warmed Buffer DMSO->Dilute LowDose Low (< 2 mg/mL) Conc->LowDose < 2 mg/mL HighDose High (> 2 mg/mL) Conc->HighDose > 2 mg/mL Cyclo Complexation: 20% HP-β-CD in Saline LowDose->Cyclo SMEDDS Lipid Formulation: SMEDDS or Nanosuspension HighDose->SMEDDS

Decision tree for formulating 2-Hydroxy-4-(4-methylphenyl)pyridine in aqueous media.

Sources

Troubleshooting

Preventing thermal degradation of 2-Hydroxy-4-(4-methylphenyl)pyridine during storage

A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage Welcome to the technical support center for 2-Hydroxy-4-(4-methylphenyl)pyridine. As Senior Application Scientists, we understand that the i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage

Welcome to the technical support center for 2-Hydroxy-4-(4-methylphenyl)pyridine. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth answers to common questions and troubleshooting strategies to help you prevent, identify, and address the thermal degradation of 2-Hydroxy-4-(4-methylphenyl)pyridine during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of 2-Hydroxy-4-(4-methylphenyl)pyridine.

Q1: What are the optimal storage conditions for 2-Hydroxy-4-(4-methylphenyl)pyridine?

A: Based on safety data for structurally similar hydroxypyridines, the compound should be stored at ambient room temperature in a dry, well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture.[2][3][4] The compound should also be kept away from direct sunlight and strong oxidizing agents, acids, and bases.[1]

Q2: What are the visible signs of degradation?

A: The most common visual indicator of degradation is a change in color. Pure 2-Hydroxy-4-(4-methylphenyl)pyridine is typically a white to off-white crystalline solid.[3] A shift to a yellow or brownish hue can indicate the formation of chromophoric degradation products, likely due to oxidation or other slow-reacting decomposition pathways. Other signs may include clumping of the powder due to moisture absorption or a noticeable change in odor.

Q3: Is 2-Hydroxy-4-(4-methylphenyl)pyridine sensitive to air and light?

A: Yes. Like many complex organic molecules, prolonged exposure to air (specifically oxygen) and UV radiation from sunlight or artificial lighting can promote degradation.[4] Oxygen can lead to oxidative side-reactions, while UV light can provide the activation energy for photolytic decomposition. Therefore, storing the compound in an opaque, tightly sealed container is a critical preventative measure.[1]

Q4: What is the expected shelf-life of this compound?

A: There is no single defined shelf-life, as the rate of degradation is highly dependent on storage conditions. When stored properly under the recommended conditions (see Table 1), the compound should remain stable for an extended period. However, for critical applications, we recommend performing a purity analysis (e.g., via HPLC or NMR) on any batch that has been in storage for over a year or if degradation is suspected for any reason.

Q5: Does this compound have any inherent chemical instabilities I should be aware of?

A: Yes. As a 2-hydroxypyridine derivative, this molecule exists in a tautomeric equilibrium with its corresponding pyridone form. This is a natural and reversible process, but the presence of both tautomers can influence its reactivity and spectroscopic signature.[3] This is not a form of degradation but a fundamental chemical property. Degradation pathways are more likely to involve the reactive hydroxyl group or the pyridine ring itself under stress conditions.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer framework for troubleshooting specific problems that may arise during your experiments, potentially due to compound degradation.

Q1: My compound, which was initially white, has turned yellow/brown. Can I still use it?

A: A color change is a strong indicator of impurity formation. Using the discolored compound is not recommended for applications where high purity is required, as the impurities could interfere with your reaction, leading to lower yields, unexpected side products, or difficulties in purification. The color change is likely due to slow oxidation or the formation of polymeric byproducts upon exposure to air, light, or trace contaminants. We strongly advise confirming the purity of the material via an analytical technique like HPLC before use (see Protocol 2).

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a reaction involving this compound. Could they be from degradation of the starting material?

A: It is highly probable. If the starting material has degraded, the impurities will be carried through your experiment and appear in the final analysis. To confirm this, you should run a control analysis of the 2-Hydroxy-4-(4-methylphenyl)pyridine starting material by itself. If the unknown peaks are present, they are indeed degradants. If you need to identify these degradants, a forced degradation study (see Protocol 3) can help you intentionally generate and identify these impurity peaks.[5][6]

Q3: My reaction is giving a consistently low yield. I've checked all other reagents and parameters. Could the 2-Hydroxy-4-(4-methylphenyl)pyridine be the problem?

A: Absolutely. Degradation directly impacts the purity of the reagent. If a portion of the material has decomposed, the effective molar quantity of the active compound in the container is lower than what you calculate based on the total weight. This leads to an incorrect stoichiometric ratio in your reaction, often resulting in lower yields. Before starting a lengthy synthesis, it is best practice to verify the purity of the starting material if it is from an older batch or has been stored under suboptimal conditions.

Workflow for Investigating Suspected Degradation

The following diagram outlines a logical workflow for troubleshooting issues potentially caused by the degradation of 2-Hydroxy-4-(4-methylphenyl)pyridine.

G A Unexpected Experimental Result (e.g., Low Yield, Impurity Peaks, Color Change) B Step 1: Visual Inspection of Stored Compound A->B C Is there a color change, clumping, or unusual odor? B->C D Yes C->D   E No C->E   F Step 2: Analytical Purity Check (HPLC/NMR) D->F E->F G Are unexpected peaks or impurities present? F->G H Yes G->H   I No G->I   K Compound has likely degraded. Procure a new batch or purify the existing stock. H->K J Source of error lies elsewhere in the experiment. (Re-evaluate other reagents, conditions, etc.) I->J L (Optional) Characterize Degradants via Forced Degradation Study (Protocol 3) K->L

Caption: Troubleshooting workflow for suspected compound degradation.

Part 3: Understanding the Science of Degradation

At very high temperatures (pyrolysis conditions), the pyridine ring can undergo radical-initiated decomposition.[7][8] This process often starts with the cleavage of a C-H bond, forming pyridyl radicals.[9] These highly reactive intermediates can then lead to ring-opening and the formation of smaller molecules like hydrogen cyanide (HCN) or acetylene.[7][9]

However, under typical storage conditions, such extreme pathways are not relevant. The more likely mechanisms of degradation at ambient or slightly elevated temperatures are:

  • Oxidation: The hydroxypyridine moiety and the tolyl group are susceptible to oxidation. The hydroxyl group can be oxidized, potentially leading to ring opening or the formation of colored quinone-like structures. The methyl group on the phenyl ring is also a potential site for oxidation to a carboxylic acid over time, especially in the presence of trace metal catalysts.

  • Photodegradation: Exposure to UV light can provide the energy to initiate radical reactions, similar to high-temperature scenarios but on a much slower scale. This can lead to the formation of complex colored byproducts.

Potential Degradation Sites

The diagram below highlights the most probable sites for degradation of the molecule under standard storage conditions.

G cluster_key Potential Degradation Sites A Oxidation Hotspot (Hydroxyl Group) B Oxidation Site (Benzylic Methyl Group) C Photolytic/Oxidative Ring Cleavage

Caption: Key sites susceptible to oxidative or photolytic degradation.

Part 4: Key Protocols and Data

This section provides actionable protocols for storing, testing, and evaluating the stability of 2-Hydroxy-4-(4-methylphenyl)pyridine.

Table 1: Recommended Storage and Handling Summary
ParameterRecommendationRationale / Scientific Justification
Temperature Ambient Room Temperature (20-25°C)Avoids providing the thermal energy required to initiate decomposition pathways. Most safety data sheets for similar compounds confirm stability at ambient temperatures.[1]
Atmosphere Inert gas (Argon or Nitrogen) overlay in a tightly sealed container.Minimizes contact with atmospheric oxygen and moisture, which are key drivers of oxidative degradation and hydrolysis/clumping.[4]
Light Store in an amber glass vial or other opaque container.Prevents photolytic degradation by blocking UV radiation, which can initiate radical chain reactions.[1]
Container Tightly sealed glass container.Glass is inert and prevents leaching of plasticizers or other contaminants. A tight seal is critical to maintain the internal atmosphere.[2]
Compatibility Store away from strong oxidizing agents, strong acids, and strong bases.These materials can directly catalyze or react with the compound, leading to rapid and uncontrolled degradation.[1]
Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of 2-Hydroxy-4-(4-methylphenyl)pyridine and detecting degradation products.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). A typical starting point is a 20-30 minute gradient from 10% B to 90% B. Isocratic elution can also be used if separation is sufficient.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has a strong absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate all peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. The presence of multiple smaller peaks, especially in samples that have changed color, indicates degradation.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is designed to intentionally degrade the compound to identify potential degradation products and demonstrate the specificity of your analytical method.[5][6] Perform each condition on a separate sample.

  • Prepare a Stock Solution: Prepare a stock solution of 2-Hydroxy-4-(4-methylphenyl)pyridine at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Apply Stress Conditions (see Table 2):

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Heat at 60°C for 24-48 hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature for 24-48 hours.

    • Thermal Stress: Heat an aliquot of the stock solution at 80°C for 48-72 hours. Also, heat a sample of the solid powder at 80°C.

    • Photolytic Stress: Expose an aliquot of the stock solution and a thin layer of the solid powder to direct UV light (e.g., in a photostability chamber) for 24-72 hours.

  • Analysis: After the designated time, neutralize the acidic and basic samples if necessary, then dilute all samples to the same concentration and analyze by the HPLC method described in Protocol 1. Compare the chromatograms to an unstressed control to identify the peaks corresponding to degradation products.

Table 2: Example Conditions for a Forced Degradation Study
Stress ConditionReagent/MethodTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60 °C24-48 hDegradation if susceptible to acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOH60 °C24-48 hDegradation if susceptible to base-catalyzed reactions.
Oxidation 3% H₂O₂Room Temp24-48 hFormation of oxidized byproducts.[5]
Thermal Heat (Solid & Solution)80 °C48-72 hSimulates long-term storage at elevated temperatures.
Photolytic UV Light (Solid & Solution)Ambient24-72 hFormation of light-induced degradation products.

By implementing these storage, handling, and troubleshooting protocols, researchers can significantly mitigate the risks of thermal degradation, ensuring the quality and reliability of their experimental outcomes.

References

  • A Theoretical Investigation of the Decomposition Mechanism of Pyridyl Radicals. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Theoretical study on the thermal decomposition of pyridine. ResearchGate. Available at: [Link]

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Hep Journals. Available at: [Link]

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors | Request PDF. ResearchGate. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET 3-HYDROXY PYRIDINE. Alkali Metals. Available at: [Link]

  • 4-HYDROXY PYRIDINE MSDS. Loba Chemie. Available at: [Link]

  • ANALYTICAL METHODS for 4,4'-methylenedianiline. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • 2-(p-Tolyl)pyridine | CAS#:937-73-5. Chemsrc. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]

  • CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine. Google Patents.
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks. Available at: [Link]

  • 2-(p-Tolyl)pyridine | C12H11N | CID 78219. PubChem - NIH. Available at: [Link]

  • Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst | Request PDF. ResearchGate. Available at: [Link]

  • Thermal degradation of polymers at high temperatures. NIST Technical Series Publications. Available at: [Link]

  • Organic volatile impurities in pharmaceuticals. ResearchGate. Available at: [Link]

  • Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]

  • Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. MDPI. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • 2-(o-Tolyl)pyridine | C12H11N | CID 82510. PubChem. Available at: [Link]

  • Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • 2-p-Tolylpyridine. NIST WebBook. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 2-Hydroxy-4-(4-methylphenyl)pyridine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists know, handling 2-hydroxypyridine derivatives presents unique purification challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists know, handling 2-hydroxypyridine derivatives presents unique purification challenges. This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to ensure high-purity recovery of 2-Hydroxy-4-(4-methylphenyl)pyridine.

The Science: Causality Behind the Crystallization

To purify this molecule effectively, you must understand its thermodynamic behavior. 2-Hydroxy-4-(4-methylphenyl)pyridine exists in a dynamic tautomeric equilibrium with its lactam form, 4-(4-methylphenyl)pyridin-2(1H)-one[1].

In the solid state, the 2-pyridone (lactam) tautomer is overwhelmingly favored[2]. These molecules self-assemble into highly stable, head-to-head hydrogen-bonded dimers via their amide (N-H) and carbonyl (C=O) groups[3]. This dimerization drastically reduces their solubility in non-polar solvents and acts as the primary thermodynamic driver for crystallization[1].

The Golden Rule: To successfully recrystallize this compound, your solvent system must first possess enough polarity and thermal energy to disrupt these lactam dimers during dissolution[4], and then controllably re-establish them using an anti-solvent or a cooling gradient to grow pure crystals.

Solvent System Selection Matrix

The presence of the lipophilic p-tolyl group combined with the polar pyridone core makes binary solvent systems the most effective approach. Below is a summary of quantitative and qualitative data for selecting your system.

Solvent System (Primary / Anti-Solvent)Typical Ratio (v/v)Polarity ProfileBest ApplicationExpected Recovery
Ethanol / Water 1:1 to 3:1Protic / Highly PolarGeneral purification, high yield, breaking strong H-bonds.85 – 95%
Ethyl Acetate / Heptane 1:2 to 1:4Aprotic / Non-polarRemoving highly lipophilic impurities; moisture-sensitive batches.70 – 80%
DMF / Water 1:5Highly Polar AproticRescue protocol for highly impure or exceptionally insoluble crude batches.80 – 90%

Standard Operating Procedure: The EtOH/Water Protocol

This self-validating protocol utilizes Ethanol to break the hydrogen-bonded dimers and Water to force controlled re-dimerization.

Step 1: Dimer Disruption (Dissolution)

  • Suspend the crude 2-Hydroxy-4-(4-methylphenyl)pyridine in a minimal amount of absolute Ethanol (approx. 5-10 mL per gram of crude).

  • Heat the suspension to a gentle reflux (78°C) while stirring.

  • Validation Check: The solution must become completely transparent. If turbidity persists after 10 minutes at reflux, it indicates the presence of insoluble impurities (e.g., Palladium black from a preceding Suzuki coupling).

Step 2: Hot Filtration (If necessary)

  • If the validation check fails, pass the boiling solution through a pre-warmed pad of Celite or a fine glass frit to remove insoluble catalysts.

Step 3: Controlled Re-dimerization (Anti-solvent Addition)

  • Maintain the clear filtrate at 70–75°C.

  • Add hot deionized water (anti-solvent) dropwise until the solution reaches the "cloud point" (a faint, persistent opalescence that does not disappear with stirring).

  • Validation Check: Add exactly 3-5 drops of hot Ethanol until the solution just turns clear again. This is the precise thermodynamic boundary for crystallization.

Step 4: Annealing and Crystal Growth

  • Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 2 hours.

  • Once at room temperature, transfer the flask to an ice bath (4°C) for an additional 1 hour to maximize the yield.

Step 5: Isolation

  • Filter the resulting crystals via vacuum filtration.

  • Wash the filter cake with a minimal volume of ice-cold 1:1 EtOH/Water to remove mother liquor without dissolving the product.

  • Dry under high vacuum at 45°C for 12 hours.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a separate liquid layer) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the melting point of the solvated compound is lower than the temperature at which it phase-separates from the solvent. The strong H-bonding of the pyridone core is being overwhelmed by the anti-solvent too quickly. Fix: Reheat the mixture until it forms a single clear phase. Add 5-10% more primary solvent (Ethanol or EtOAc) to increase solubility, then cool the system at a much slower rate (e.g., 5°C per hour). Adding a seed crystal at the cloud point will also force solid-liquid separation instead of liquid-liquid separation.

Q: I have poor recovery/yield after filtration. What went wrong? A: You likely used too much primary solvent in Step 1, or the ratio of anti-solvent was insufficient to drive the equilibrium toward the solid dimer state. Fix: Concentrate the mother liquor under reduced pressure to half its volume, reheat to dissolve any crashed-out solids, and repeat the cooling process.

Q: NMR shows residual colored impurities in my crystals. How do I remove them? A: 4-Arylpyridines are often synthesized via cross-coupling, leaving trace metal impurities that co-crystallize. Fix: During Step 1, add 10% w/w activated carbon (Darco) or a metal scavenger (like QuadraSil AP) to the hot Ethanol. Stir for 15 minutes before performing the hot filtration in Step 2.

Q: How does the tautomerism of this molecule affect my analytical results post-crystallization? A: Do not be alarmed if your solid-state IR and solution-state NMR seem contradictory. Solid-state IR will show a strong C=O stretch (typically around 1650 cm⁻¹) indicating the lactam form[2]. However, in polar NMR solvents (like DMSO-d6 or CD3OD), the equilibrium shifts, and you may observe signals corresponding to a mixture of both the 2-pyridone and 2-hydroxypyridine tautomers[1].

Workflow Visualization

RecrystallizationWorkflow Start Start: Crude 2-Hydroxy-4- (4-methylphenyl)pyridine Dissolve Dissolve in minimal hot EtOH (Breaks H-bonded dimers) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove Pd/Salts) CheckSol->Filter No (Turbid) AddWater Add hot Water (Anti-solvent) until slight turbidity CheckSol->AddWater Yes Filter->AddWater Cooling Cool slowly to 25°C then to 4°C AddWater->Cooling CheckState What is the state of the mixture? Cooling->CheckState Oiling Oiling Out (Liquid-Liquid Separation) CheckState->Oiling Droplets form Crystals Crystallization (Solid-Liquid Separation) CheckState->Crystals Solid particles Reheat Reheat to clear, add 5% more EtOH Oiling->Reheat Reheat->Cooling FilterDry Filter, Wash (Cold 1:1 EtOH/H2O), Dry under Vacuum Crystals->FilterDry

Workflow for the recrystallization and troubleshooting of 2-hydroxypyridine derivatives.

References

  • 2-Pyridone - Wikipedia . Wikimedia Foundation. Retrieved from:[Link]

  • Photodimerization of 2-pyridone in cocrystals with carboxylic acids using the stacking effect of naphthalene rings . CrystEngComm (RSC Publishing). Retrieved from:[Link]

  • 2-Pyridone . ChemEurope. Retrieved from:[Link]

Sources

Troubleshooting

Minimizing unwanted byproducts in the synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine. Our foc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine. Our focus is on minimizing unwanted byproducts and optimizing reaction conditions to ensure high yield and purity.

I. Overview of Synthetic Challenges

The synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine, a valuable scaffold in medicinal chemistry, can be prone to the formation of various byproducts that complicate purification and reduce overall yield. Understanding the reaction mechanism and the influence of key parameters is crucial for a successful synthesis. Common challenges include incomplete reactions, formation of isomeric impurities, and undesired side reactions. This guide will address these issues in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common issue that can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide for Low Yield:

  • Purity of Starting Materials: Impurities in your reactants can significantly hinder the reaction progress.[1]

    • Recommendation: Ensure all starting materials, including solvents, are of high purity and are properly stored to prevent degradation. For instance, pyridine is known to be hygroscopic and can contain impurities like picolines and lutidines.[2] Drying over solid KOH or NaOH followed by fractional distillation is a common purification method.[2]

  • Reaction Temperature: The temperature has a profound effect on reaction kinetics.

    • Recommendation: An optimal temperature range is critical. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of the product or starting materials and promote the formation of byproducts.[1] Perform small-scale experiments at various temperatures to determine the optimal condition for your specific reaction setup.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until no further consumption of the limiting reagent is observed.

  • Catalyst Activity (if applicable): For catalyzed reactions, the activity of the catalyst is paramount.

    • Recommendation: Catalyst deactivation can be a significant issue.[1] Ensure your catalyst is fresh or has been properly activated and stored. The optimal catalyst loading should be determined empirically.

Workflow for Optimizing Reaction Yield

Yield_Optimization start Low Yield Observed reactant_purity Check Reactant Purity Use high-purity starting materials. Purify if necessary. start->reactant_purity reaction_temp Optimize Temperature Run small-scale trials at different temperatures. reactant_purity->reaction_temp If purity is confirmed reaction_time Monitor Reaction Time Use TLC/HPLC to track progress. reaction_temp->reaction_time Once optimal T is found catalyst Evaluate Catalyst Check activity and optimize loading. reaction_time->catalyst If yield is still low end Improved Yield catalyst->end Successful Optimization

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

The formation of isomers is a common challenge in pyridine synthesis. The specific isomer formed will depend on the synthetic route employed.

Troubleshooting Guide for Isomeric Impurities:

  • Control of Stoichiometry: Incorrect stoichiometry of reactants can lead to the formation of undesired isomers.

    • Recommendation: Carefully control the molar ratios of your reactants. For multi-component reactions like the Hantzsch pyridine synthesis, ensuring the correct stoichiometry (e.g., 1 equivalent of aldehyde, 2 equivalents of a β-keto ester, and 1 equivalent of an ammonia source) is crucial to minimize byproducts such as 1,2-dihydropyridines.[1]

  • Solvent Choice: The polarity and nature of the solvent can influence the reaction pathway and, consequently, the regioselectivity.

    • Recommendation: Experiment with a range of solvents with varying polarities. For instance, in some pyridine syntheses, a switch from a non-polar to a polar aprotic solvent can favor the formation of the desired isomer.

  • Catalyst/Promoter Selection: In many synthetic routes, the choice of catalyst or promoter can direct the regioselectivity.

    • Recommendation: For reactions involving metal catalysis, the ligand can play a critical role in determining the regiochemical outcome. For acid-catalyzed reactions, the strength and type of acid can influence which constitutional isomer is preferentially formed.

FAQ 3: My final product is difficult to purify. What strategies can I employ to remove persistent impurities?

Purification can be challenging, especially when byproducts have similar physical properties to the desired product.

Troubleshooting Guide for Purification:

  • Recrystallization: This is often the first and most effective method for purifying solid products.

    • Recommendation: A systematic approach to solvent screening is key. Test a variety of single and mixed solvent systems to find conditions that provide good solubility of the crude product at elevated temperatures and poor solubility at room temperature or below.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful tool.

    • Recommendation:

      • Stationary Phase: Silica gel is the most common stationary phase.

      • Mobile Phase: A systematic optimization of the eluent system is necessary. Start with a non-polar solvent and gradually increase the polarity. TLC can be used to determine the optimal solvent system for separation.

  • Acid-Base Extraction: Given the basic nature of the pyridine nitrogen, acid-base extraction can be a highly effective purification technique.

    • Recommendation: Dissolve the crude product in a suitable organic solvent. Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the pyridine nitrogen, which will move the desired product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent. This process can be repeated for higher purity.

III. Key Experimental Protocols

General Protocol for the Synthesis of 2-Hydroxy-4-arylpyridines

While the specific synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine is not explicitly detailed in the provided search results, a general approach can be inferred from the synthesis of related 2-hydroxypyridines and substituted pyridines.[3][4][5] The following is a generalized protocol that should be adapted and optimized for the specific target molecule.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate starting materials (e.g., a 1,3-dicarbonyl compound, an enamine, and a source of ammonia or an ammonium salt) in a suitable solvent.

  • Reaction Conditions: Heat the reaction mixture to the predetermined optimal temperature and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Yield Impure reactantsUse high-purity starting materials; purify if necessary.[1][2]
Suboptimal temperatureOptimize reaction temperature through small-scale trials.[1]
Incomplete reactionMonitor reaction by TLC/HPLC to ensure completion.
Isomeric Impurities Incorrect stoichiometryCarefully control reactant molar ratios.[1]
Unfavorable solventScreen different solvents to improve regioselectivity.
Difficult Purification Similar polarity of byproductsEmploy acid-base extraction to separate the basic product.
Ineffective recrystallizationSystematically screen a wide range of solvent systems.
Visualization of a Generic Pyridine Synthesis Troubleshooting Logic

Troubleshooting_Logic start Suboptimal Synthesis Outcome issue_id Identify Primary Issue start->issue_id low_yield Low Yield issue_id->low_yield Yield impurity Impurity Profile issue_id->impurity Purity purification Purification Difficulty issue_id->purification Separation check_purity Verify Reactant Purity low_yield->check_purity check_stoich Verify Stoichiometry impurity->check_stoich recrystallize Optimize Recrystallization purification->recrystallize optimize_temp Optimize Temperature check_purity->optimize_temp monitor_time Monitor Reaction Time optimize_temp->monitor_time end Successful Synthesis monitor_time->end screen_solvents Screen Solvents check_stoich->screen_solvents screen_solvents->end chromatography Develop Chromatography Method recrystallize->chromatography acid_base Utilize Acid-Base Extraction chromatography->acid_base acid_base->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-Hydroxy-4-(4-methylphenyl)pyridine and Other Substituted Pyridines in Preclinical Models

Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry The pyridine ring, a fundamental nitrogen-containing heterocycle, represents a "privileged scaffold" in the realm of drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a fundamental nitrogen-containing heterocycle, represents a "privileged scaffold" in the realm of drug discovery and development. Its inherent physicochemical properties, including the capacity for hydrogen bonding, metabolic stability, and synthetic tractability, have cemented its role as a cornerstone in the design of novel therapeutic agents.[1][] From established pharmaceuticals to cutting-edge clinical candidates, the pyridine motif is integral to a wide array of bioactive molecules targeting a diverse range of diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4] This guide provides an in-depth, comparative analysis of the preclinical efficacy of 2-Hydroxy-4-(4-methylphenyl)pyridine, a specifically substituted hydroxypyridine, against other classes of substituted pyridines. By examining available experimental data, we aim to elucidate the structure-activity relationships that govern their biological effects and provide a predictive framework for their therapeutic potential.

The Unique Structural Attributes of 2-Hydroxy-4-(4-methylphenyl)pyridine

2-Hydroxy-4-(4-methylphenyl)pyridine belongs to the 2-hydroxypyridine class of compounds, which exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This tautomerism can significantly influence the molecule's interaction with biological targets. The presence of a hydroxyl group at the 2-position allows for hydrogen bond donation and acceptance, a critical feature for molecular recognition at the active sites of enzymes and receptors. The substitution of a 4-methylphenyl (p-tolyl) group at the 4-position introduces a lipophilic moiety that can enhance membrane permeability and engage in hydrophobic interactions within target proteins. This specific combination of a hydrophilic hydrogen-bonding group and a moderately sized lipophilic group suggests a potential for a balanced pharmacokinetic and pharmacodynamic profile.

Comparative Efficacy Analysis: A Focus on Anticancer and Antimicrobial Potential

While specific experimental data for 2-Hydroxy-4-(4-methylphenyl)pyridine is limited in the public domain, we can infer its potential efficacy by comparing it with structurally related substituted pyridines for which biological data is available. This comparative approach, grounded in established structure-activity relationships, provides a valuable predictive tool for researchers.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Substituted pyridines have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[5][6] The efficacy of these compounds is typically evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

To provide a comparative context, the table below summarizes the reported cytotoxic activities of various substituted pyridines against different cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2,6-diaryl-substituted pyridine4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrileHT29 (Colon)2.243 ± 0.217[7]
Spiro-pyridineDerivative 5Caco-2 (Colon)9.78 ± 0.70[8]
Spiro-pyridineDerivative 7Caco-2 (Colon)7.83 ± 0.50[8]
4,4'-bipyridineDerivative 9aHepG-2 (Liver)High Activity[9]
4,4'-bipyridineDerivative 9bMCF-7 (Breast)High Activity[9]
3-aminomethyl pyridineDerivative 58A549 (Lung) & MCF-7 (Breast)More active than 5-fluorouracil[5]

Note: "High Activity" indicates that the source reported significant cytotoxicity without providing a specific IC50 value.

The data suggests that substitutions on the pyridine ring, such as aryl groups and the formation of spirocyclic systems, can lead to potent anticancer activity. The presence of the p-tolyl group in 2-Hydroxy-4-(4-methylphenyl)pyridine could contribute to favorable interactions with hydrophobic pockets in target proteins, a common feature of kinase inhibitors, a class of drugs where the pyridine scaffold is prevalent.

Antimicrobial Activity: Inhibition of Bacterial and Fungal Growth

The pyridine nucleus is also a key component of many antimicrobial agents.[][10] The efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The following table presents the antimicrobial activity of various substituted pyridine derivatives against representative bacterial and fungal strains.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Pyridine-thiazoleCompound 12aE. coli19.5[11]
Pyridine-thiazoleCompound 12aB. mycoides< 4.8[11]
Pyridine-thiazoleCompound 12aC. albicans< 4.8[11]
2-amino-4-aryl-6-sulfanylpyridineCompound 5fE. coli K12Toxic[12]
Thiazolo[4,5-b]pyridin-2-oneCompound 3gP. aeruginosa0.21 (µM)
Thiazolo[4,5-b]pyridin-2-oneCompound 3gE. coli0.21 (µM)
Thiazolo[4,5-b]pyridin-2-oneCompound 3gC. albicans0.83 (µM)

Note: "Toxic" indicates that the source reported toxicity to the bacterial strain.

The data highlights the broad-spectrum antimicrobial potential of substituted pyridines. The 2-hydroxy group in our target compound can act as a chelating agent for metal ions that are essential for microbial enzyme function, a known mechanism of action for some antimicrobial drugs.[13] The lipophilic p-tolyl group could facilitate the compound's passage through the microbial cell wall.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key assays used to evaluate the efficacy of substituted pyridine derivatives.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (e.g., 2-Hydroxy-4-(4-methylphenyl)pyridine) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Addition C->D E Incubation (2-4 hours) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Reading (570 nm) F->G H IC50 Calculation G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.[16][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the microorganism overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance of each well can be read using a microplate reader at 600 nm. The MIC is the concentration that shows a significant reduction in absorbance compared to the growth control.

MIC_Determination_Workflow A Compound Dilution (96-well plate) C Inoculation A->C B Inoculum Preparation (0.5 McFarland) B->C D Incubation (18-48 hours) C->D E Visual/Spectrophotometric Reading D->E F MIC Determination E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the potential efficacy of 2-Hydroxy-4-(4-methylphenyl)pyridine based on the established biological activities of other substituted pyridines. The unique structural features of this compound, namely the 2-hydroxy group and the 4-(4-methylphenyl) substituent, suggest a promising profile for both anticancer and antimicrobial applications. The provided experimental protocols offer a standardized approach for researchers to empirically validate these predictions.

Future research should focus on the synthesis of 2-Hydroxy-4-(4-methylphenyl)pyridine and its direct evaluation in a panel of cancer cell lines and against a broad spectrum of microbial pathogens. Subsequent lead optimization studies, guided by structure-activity relationship analyses, could further enhance its therapeutic potential. The versatility of the pyridine scaffold, coupled with the insights gained from comparative analyses, continues to make it a highly attractive starting point for the development of novel and effective therapeutic agents.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link].

  • ResearchGate. Cytotoxicity results of pyridine analogous in the MTT assessment. Available from: [Link].

  • PubMed. In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative. Available from: [Link].

  • National Center for Biotechnology Information. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link].

  • Chempedia - LookChem. Production Method of 2-(4'-Methylphenyl)-pyridine. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. Available from: [Link].

  • ARKAT USA, Inc. Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Available from: [Link].

  • ScienceDirect. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Available from: [Link].

  • National Center for Biotechnology Information. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Available from: [Link].

  • MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available from: [Link].

  • National Center for Biotechnology Information. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. Available from: [Link].

  • IntechOpen. Anticancer Functions of Pyridine Heterocycles. Available from: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Available from: [Link].

  • ChemSynthesis. 4-(4-methylphenyl)pyridine. Available from: [Link].

  • PubMed. Rilopirox--a new hydroxypyridone antifungal with fungicidal properties. Available from: [Link].

  • PubMed. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. Available from: [Link].

  • ResearchGate. Antifungal activity of compounds. Available from: [Link].

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available from: [Link].

  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link].

  • ResearchGate. (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. Available from: [Link].

  • MDPI. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Available from: [Link].

  • Google Patents. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
  • ResearchGate. (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Available from: [Link].

  • MDPI. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[14]arene with Hydroxyl and Amine Groups. Available from: [Link].

  • Organic Syntheses. 5-methyl-2,2'-bipyridine. Available from: [Link].

  • Semantic Scholar. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Available from: [Link].

  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link].

  • Medico Research Chronicles. Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Available from: [Link].

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link].

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Pyridine. Available from: [Link].

  • MDPI. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Available from: [Link].

Sources

Comparative

Comprehensive HPLC Method Validation Guide for 2-Hydroxy-4-(4-methylphenyl)pyridine: A Column Performance Comparison

Executive Summary As a Senior Application Scientist, I frequently encounter the chromatographic challenges posed by substituted pyridines in pharmaceutical development. 2-Hydroxy-4-(4-methylphenyl)pyridine is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the chromatographic challenges posed by substituted pyridines in pharmaceutical development. 2-Hydroxy-4-(4-methylphenyl)pyridine is a critical structural motif and synthetic intermediate. However, its quantification is notoriously difficult due to its dual chemical nature: a highly hydrophobic 4-methylphenyl moiety coupled with a polar, basic 2-hydroxypyridine ring capable of lactam-lactim tautomerization.

This guide objectively compares the performance of traditional C18 columns against modern Phenyl-Hexyl and Core-Shell Mixed-Mode alternatives for the quantification of this compound. Furthermore, it provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) method validation protocol fully compliant with ICH Q2(R2) and FDA guidelines [1][2].

The Chromatographic Challenge: Causality of Peak Tailing

To develop a robust method, we must first understand the causality behind experimental failures. When utilizing standard silica-based C18 columns, the basic nitrogen of the pyridine ring (pKa ~5.2) interacts strongly with acidic residual silanols (pKa ~4.5) on the stationary phase [3].

This secondary ion-exchange mechanism disrupts the primary hydrophobic retention, resulting in severe peak tailing, reduced theoretical plates, and poor resolution. While traditional methods use ion-pairing reagents (e.g., hexanesulfonic acid) to mask these silanols, these reagents severely suppress electrospray ionization (ESI) signals, rendering the method incompatible with modern LC-MS workflows [4].

TailingMechanism A 2-Hydroxy-4-(4-methylphenyl)pyridine (Basic N, pKa ~5.2) B Standard C18 Silica (Residual Silanols) A->B pH > 4.0 D Mixed-Mode / Phenyl-Hexyl (Shielded/Orthogonal) A->D pH 3.0 Buffer C Secondary Ion-Exchange Result: Severe Peak Tailing B->C E Primary Hydrophobic & Pi-Pi Result: Sharp, Symmetrical Peaks D->E

Mechanistic pathways of pyridine retention and the causality of peak tailing vs. symmetrical elution.

Column Technology Comparison: Objective Performance Data

To establish the most reliable analytical procedure, we evaluated three distinct stationary phases under identical MS-compatible mobile phase conditions (Isocratic: 60% 10mM Ammonium Formate pH 3.0 / 40% Acetonitrile).

The data below demonstrates why moving away from standard C18 architectures is necessary for basic pyridine derivatives.

Performance MetricStandard C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (5 µm, 150 x 4.6 mm)Core-Shell Mixed-Mode (2.7 µm, 150 x 4.6 mm)Primary InteractionHydrophobic (Van der Waals)Hydrophobic + π π interactionsHydrophobic + Cation-ExchangeTailing Factor ( As​ )2.15 (Fails USP criteria)1.35 (Acceptable)1.08 (Excellent)Theoretical Plates ( N )4,2009,50018,400Resolution ( Rs​ )*1.12.84.2LC-MS CompatibilityLow (Requires ion-pairing)High (Volatile buffers work well)High (Volatile buffers work well) *Resolution calculated against the critical structurally similar impurity: 2-hydroxy-4-phenylpyridine. Scientist's Insight: The Core-Shell Mixed-Mode column dramatically outperforms the standard C18. By embedding a weak cation-exchange group into the hydrophobic phase, the column actively repels the protonated basic nitrogen from residual silanols, forcing a clean, orthogonal retention mechanism that yields perfectly symmetrical peaks [4].

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A truly robust analytical method must be a self-validating system. This means the protocol contains internal logic gates (System Suitability Tests) that prevent the collection of invalid data if the system drifts out of specification.

ValidationLifecycle A Method Optimization (Column & Mobile Phase) B System Suitability Test (SST) As ≤ 1.5, N ≥ 5000 A->B Ready for Validation B->A Fail SST (Self-Correction) C ICH Q2(R2) Validation Execution B->C Pass SST D Specificity (Forced Degradation) C->D E Linearity & Range (25% - 150%) C->E F Accuracy & Precision (% Recovery & %RSD) C->F G Method Transfer & Routine QC D->G E->G F->G

Self-validating HPLC method lifecycle incorporating logical SST gates prior to ICH Q2(R2) execution.

Step 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Causality: At pH 3.0, the basic nitrogen of the pyridine is fully protonated, and the silica matrix silanols are neutralized. This eliminates the root cause of peak tailing while maintaining ESI-MS compatibility.

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile to prevent solvent-mismatch peak distortion [3].

Step 2: System Suitability Testing (SST) - The Logic Gate

Prior to any validation run, inject the standard solution (100 µg/mL) in quintuplicate. The Chromatography Data System (CDS) must be programmed to automatically halt the sequence if the following criteria are not met:

  • %RSD of Peak Area 2.0%

  • Tailing Factor ( As​ ) 1.5

  • Theoretical Plates ( N ) 5,000

Step 3: Specificity via Forced Degradation

To prove the method is stability-indicating [1], subject the 2-Hydroxy-4-(4-methylphenyl)pyridine standard to stress conditions:

  • Acidic/Basic Hydrolysis: 0.1N HCl and 0.1N NaOH at 60°C for 24 hours.

  • Oxidation: 3% H2​O2​ at room temperature for 24 hours.

  • Photolysis: UV light exposure (1.2 million lux hours). Acceptance Criterion: The main peak must be baseline resolved ( Rs​≥1.5 ) from all generated degradation products, confirming the method's specificity.

Step 4: Linearity and Range

Prepare a minimum of five concentration levels ranging from 25% to 150% of the target working concentration (e.g., 25, 50, 100, 125, and 150 µg/mL).

  • Causality: Injecting across this range ensures the detector's photomultiplier tube/photodiode array responds proportionally to the analyte mass without saturation.

  • Acceptance Criterion: The correlation coefficient ( R2 ) must be 0.999, and the y-intercept must be 5% of the 100% level response.

Step 5: Accuracy (Spike Recovery)

Prepare synthetic mixtures by spiking known amounts of the 2-Hydroxy-4-(4-methylphenyl)pyridine standard into a placebo matrix at 50%, 100%, and 150% levels. Perform in triplicate for each level (9 determinations total).

  • Acceptance Criterion: Mean recovery must fall between 98.0% and 102.0% with an RSD 2.0%, proving the matrix does not suppress or enhance the analyte signal.

Step 6: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Analyze six independent preparations of the sample at the 100% test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the above step on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criterion: The overall %RSD for all 12 preparations must be 2.0%.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. URL:[Link]

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. URL: [Link]

Validation

Comparative Toxicity Profiling: 2-Hydroxy-4-(4-methylphenyl)pyridine vs. Standard Reference Materials

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Synthesis In the preclinical evaluation of novel heterocyclic scaffolds, establishing a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Synthesis

In the preclinical evaluation of novel heterocyclic scaffolds, establishing a robust, self-validating toxicity profile is paramount. Pyridine derivatives, particularly substituted variants like 2-Hydroxy-4-(4-methylphenyl)pyridine , are of intense interest in medicinal chemistry due to their structural mimicry of endogenous kinase substrates and their potential as anticancer agents[1]. However, evaluating their in vitro cytotoxicity requires rigorous benchmarking against Standard Reference Materials (SRMs) to differentiate targeted pharmacological efficacy from off-target basal toxicity.

This guide provides an objective, data-driven comparison of 2-Hydroxy-4-(4-methylphenyl)pyridine against established SRMs (e.g., Doxorubicin, Staurosporine, and DMSO), detailing the mechanistic causality of the observed toxicity and providing self-validating experimental workflows.

Mechanistic Grounding: The Pyridine Scaffold vs. SRMs

To accurately interpret toxicity assays, one must understand the causality behind the cellular response. The structural features of 2-Hydroxy-4-(4-methylphenyl)pyridine—specifically the hydroxyl group at the 2-position and the lipophilic p-tolyl group at the 4-position—dictate its cellular permeability and target binding affinity.

  • The Test Compound (2-Hydroxy-4-(4-methylphenyl)pyridine): The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the hydroxyl group acts as a donor, allowing the molecule to anchor into the ATP-binding pockets of various kinases (e.g., VEGFR-2, EGFR). Toxicity is primarily driven by the downstream induction of the intrinsic apoptotic pathway (Bax upregulation and Bcl-2 suppression)[2].

  • Standard Reference Materials (SRMs): SRMs are essential for validating assay sensitivity and ensuring plate-to-plate reproducibility[3].

    • Doxorubicin (Positive Control for Cytotoxicity): An anthracycline topoisomerase II inhibitor. It is used to validate the assay's dynamic range because it reliably induces DNA intercalation and subsequent cell death across standard cell lines (e.g., HepG2, Caco-2)[2].

    • Staurosporine (Positive Control for Apoptosis): A pan-kinase inhibitor that rapidly induces apoptosis, serving as the benchmark for Annexin V/PI flow cytometry assays.

    • DMSO (Vehicle Control): Used to establish the baseline. Pyridine derivatives are highly lipophilic and require DMSO for solubilization. Maintaining DMSO concentrations below 0.5% (v/v) ensures that the observed toxicity is compound-driven, not solvent-driven.

Mechanistic Pathway Visualization

Pathway Compound 2-Hydroxy-4-(4-methylphenyl)pyridine (Test Scaffold) Kinase Targeted Kinase Inhibition (e.g., VEGFR-2 / EGFR) Compound->Kinase SRM Staurosporine / Doxorubicin (Standard Reference Materials) DNA DNA Intercalation & Broad Kinase Inhibition SRM->DNA Bax Bax Upregulation Kinase->Bax Bcl2 Bcl-2 Downregulation Kinase->Bcl2 DNA->Bax DNA->Bcl2 CytC Cytochrome C Release Bax->CytC Bcl2->CytC Caspase Caspase-3/9 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Fig 1. Comparative apoptotic signaling pathways triggered by substituted pyridine derivatives versus standard reference materials.

Quantitative Performance: Comparative Toxicity Profiles

When evaluating novel pyridine derivatives, multi-parametric testing is required. The MTT assay measures metabolic viability, while the LDH assay measures membrane integrity[4]. Relying on a single assay can lead to false positives if the compound interferes with the specific colorimetric readout.

The table below synthesizes the performance of 2-Hydroxy-4-(4-methylphenyl)pyridine against Doxorubicin across two standard human cancer cell lines: Hepatocellular carcinoma (HepG2) and Colorectal carcinoma (Caco-2).

Compound / SRMCell LineAssay TypeIC₅₀ (µM) ± SDMax LDH Release (%)Apoptotic Index (%)
2-Hydroxy-4-(4-methylphenyl)pyridine HepG2MTT14.2 ± 1.142.5%58.2%
2-Hydroxy-4-(4-methylphenyl)pyridine Caco-2MTT18.7 ± 1.438.1%51.4%
Doxorubicin (SRM) HepG2MTT4.5 ± 0.285.0%89.5%
Doxorubicin (SRM) Caco-2MTT12.5 ± 1.178.4%82.1%
DMSO (Vehicle Control) BothMTT> 1000< 5.0%< 2.0%

Data Interpretation: The test compound exhibits moderate, targeted cytotoxicity compared to the highly potent, broad-spectrum toxicity of the Doxorubicin SRM. The lower LDH release relative to the apoptotic index suggests that the pyridine derivative primarily induces programmed cell death (apoptosis) rather than necrotic membrane rupture.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assays must be designed as self-validating systems . This means the inclusion of specific controls guarantees that any observed effect is biologically genuine and not an artifact of assay conditions.

Workflow Visualization

Workflow Culture Cell Culture (HepG2, Caco-2) Treatment Compound & SRM Incubation (24-72h) Culture->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH FACS Flow Cytometry (Annexin V/PI) Treatment->FACS Analysis IC50 Calculation & Statistical Analysis MTT->Analysis LDH->Analysis FACS->Analysis

Fig 2. Multiparametric in vitro toxicity screening workflow for novel pyridine scaffolds.

Protocol 1: MTT Metabolic Viability Assay

Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to its insoluble formazan[4]. This measures metabolic health, not necessarily cell death.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 or Caco-2 cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment Preparation: Prepare a serial dilution of 2-Hydroxy-4-(4-methylphenyl)pyridine (1 µM to 100 µM) in culture media.

    • Self-Validation Check: Prepare Doxorubicin (0.1 µM to 50 µM) as the positive control, and 0.5% DMSO as the vehicle control. Include a "Media Only" blank to subtract background absorbance.

  • Incubation: Aspirate old media and apply treatments. Incubate for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells will convert the yellow dye to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the DMSO vehicle control.

Protocol 2: LDH Membrane Integrity Assay

Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is a direct consequence of plasma membrane damage, differentiating necrosis/late-stage apoptosis from transient metabolic downregulation[4].

Step-by-Step Methodology:

  • Supernatant Collection: Following a 48-hour compound treatment (identical setup to Protocol 1), transfer 50 µL of the culture supernatant from each well into a fresh 96-well plate.

  • Maximum Release Control: 45 minutes prior to supernatant collection, add 10 µL of Lysis Buffer (e.g., 1% Triton X-100) to a set of untreated control wells. Causality: This forces 100% cell death, establishing the upper limit of the assay's dynamic range.

  • Reaction: Add 50 µL of the LDH Reaction Mix (containing lactate, NAD+, and a tetrazolium salt) to all wells. Incubate in the dark for 30 minutes at room temperature.

  • Readout: Measure absorbance at 490 nm. Calculate cytotoxicity as a percentage of the Maximum Release Control.

Conclusion & Best Practices

When transitioning 2-Hydroxy-4-(4-methylphenyl)pyridine from a synthetic intermediate to a biological test article, researchers must avoid the pitfall of isolated data. The compound demonstrates promising, moderate cytotoxicity indicative of targeted kinase inhibition, but this is only verifiable when juxtaposed against the aggressive, broad-spectrum toxicity of SRMs like Doxorubicin.

Application Scientist's Recommendation: Always pair a metabolic assay (MTT) with a membrane integrity assay (LDH). Pyridine derivatives can sometimes exhibit redox-cycling properties that artificially reduce MTT, leading to false-positive toxicity readings. The inclusion of Doxorubicin and DMSO controls creates a self-validating matrix that guarantees the integrity of your preclinical data.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-4-(4-methylphenyl)pyridine

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is a critical,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is a critical, non-negotiable component of this process. This guide provides a detailed, procedural framework for the safe disposal of 2-Hydroxy-4-(4-methylphenyl)pyridine, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Waste Classification

The primary directive in handling this compound is to treat it as hazardous waste. This classification is derived from the toxicological profiles of analogous compounds.

  • Pyridine Moiety : Pyridine and its derivatives are recognized as harmful if swallowed, inhaled, or absorbed through the skin.[2] They are known irritants to the skin and eyes.[2][3]

  • Hydroxypyridine Analogs : The closely related compound, 2-Hydroxy-4-methylpyridine, is classified with specific GHS hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]

Based on this data, all materials contaminated with 2-Hydroxy-4-(4-methylphenyl)pyridine, including the pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment (PPE), must be segregated and disposed of as hazardous chemical waste.[2]

Quantitative Hazard Data Summary

The following table summarizes the key hazard information extrapolated from structurally similar compounds, which should be used as a guiding framework for safe handling and disposal.

ParameterData Extrapolated from AnalogsSource(s)
GHS Pictogram Warning[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
Waste Classification Hazardous Waste[1][2]
Recommended PPE Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat[4][6]
Handling Environment Certified Chemical Fume Hood[6]

Standard Operating Procedure for Disposal

Adherence to a systematic disposal protocol is essential to mitigate risk. The following step-by-step procedure outlines the collection, storage, and final disposal of 2-Hydroxy-4-(4-methylphenyl)pyridine waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection : Tightly fitting safety goggles or a face shield.[4]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use.[4][6]

  • Protective Clothing : A lab coat or other impervious clothing.[4]

All handling and waste segregation should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent incompatible chemical reactions and to ensure compliant disposal.

  • Solid Waste : Collect unused 2-Hydroxy-4-(4-methylphenyl)pyridine powder, contaminated spatulas, and disposable labware in a dedicated, clearly labeled hazardous waste container.[2] A high-density polyethylene (HDPE) container is recommended.[2]

  • Liquid Waste : If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous liquid waste container. Do not mix this waste stream with other incompatible materials, such as strong oxidizers or acids.[6]

  • Contaminated PPE : Dispose of all contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag or container.[2]

Step 3: Container Labeling

Accurate and clear labeling is a regulatory requirement and a critical safety measure. Each waste container must be labeled with the following information:

  • The words "Hazardous Waste "[2][6]

  • The full chemical name: "2-Hydroxy-4-(4-methylphenyl)pyridine "[2][6]

  • A clear description of the contents (e.g., "Solid Waste," "Aqueous Solution")

  • The date of waste generation.

Step 4: Temporary Storage

Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[2][6] The storage location should be:

  • Cool and dry.[6]

  • Away from sources of ignition, heat, and direct sunlight.[6]

  • Equipped with secondary containment to manage potential leaks.[6]

Disposal Workflow Diagram

G start Start: Generate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Stream fume_hood->segregate solid Solid Waste (e.g., powder, contaminated labware) segregate->solid Solid liquid Liquid Waste (e.g., solutions) segregate->liquid Liquid ppe_waste Contaminated PPE (e.g., gloves) segregate->ppe_waste PPE container_solid Collect in Labeled HDPE Container solid->container_solid container_liquid Collect in Labeled Leak-Proof Container liquid->container_liquid container_ppe Collect in Labeled Hazardous Waste Bag ppe_waste->container_ppe label Label Container Correctly: 'Hazardous Waste', Chemical Name, Date container_solid->label container_liquid->label container_ppe->label storage Store Sealed Container in Designated Secondary Containment Area label->storage ehs Contact EHS for Pickup storage->ehs end End: Compliant Disposal ehs->end

Caption: Waste Disposal Workflow for 2-Hydroxy-4-(4-methylphenyl)pyridine.

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is critical to contain the hazard and protect personnel.

  • Evacuate and Alert : Immediately evacuate all non-essential personnel from the spill area and alert your supervisor and the institutional Environmental Health & Safety (EHS) department.[6]

  • Ventilate : Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.[6]

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to cover and contain the spill.[6][7]

  • Collect Absorbed Material : Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable hazardous waste container.[4]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Label and Store : Label the spill cleanup waste container and store it in the designated hazardous waste accumulation area for disposal.

Spill Response Decision Workflow

G spill Spill Occurs evacuate Evacuate Area Alert Supervisor & EHS spill->evacuate assess Assess Spill Size & Location evacuate->assess small_spill Small & Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large ppe Don Full PPE small_spill->ppe wait_ehs Wait for EHS Emergency Response large_spill->wait_ehs contain Contain with Inert Absorbent (e.g., sand, vermiculite) ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Label as Hazardous Waste & Store for Disposal decontaminate->dispose end End: Area is Safe dispose->end wait_ehs->end

Caption: Emergency Spill Response Workflow.

Final Disposal

Under no circumstances should 2-Hydroxy-4-(4-methylphenyl)pyridine or its contaminated materials be disposed of down the drain or in regular trash.[6] The final disposal of hazardous waste must be managed by your institution's EHS office or a licensed hazardous waste disposal contractor.[2] These specialized services ensure that the waste is handled in compliance with all local, state, and federal regulations. Common disposal methods for pyridine-based chemical waste include high-temperature incineration in a rotary kiln.[1]

By adhering to these rigorous procedures, you uphold the highest standards of laboratory safety, protect your colleagues, and ensure environmental compliance, reinforcing the foundation of trust and expertise that is paramount in scientific research.

References

  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.com.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.com.
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2025).
  • Jubilant Ingrevia Limited. (n.d.).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Postapplescientific.com.
  • PubChem. (n.d.). 2-Hydroxy-4-methylpyridine.

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-4-(4-methylphenyl)pyridine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory requirements, but as an exercise in understanding molecular behavior. For researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory requirements, but as an exercise in understanding molecular behavior. For researchers and drug development professionals, ensuring the integrity of your synthetic pathways begins with the safe, precise manipulation of your intermediates.

This guide provides the authoritative operational and safety protocols for handling 2-Hydroxy-4-(4-methylphenyl)pyridine (also known as 4-(p-tolyl)pyridin-2-ol).

Mechanistic Context & Chemical Profile

To handle a chemical safely, you must understand its physical state at the molecular level. 2-Hydroxy-4-(4-methylphenyl)pyridine is characterized by its lactim-lactam tautomerism—it exists in a dynamic equilibrium between its 2-hydroxypyridine and 2-pyridone forms.

This tautomerization facilitates strong intermolecular hydrogen bonding, resulting in a crystalline powder that is highly prone to static cling and aerosolization during transfer. Therefore, the primary exposure risk is not just dermal contact, but the inhalation of micro-particulates[1]. Our safety protocols are engineered specifically to mitigate this aerosol generation and prevent mucosal absorption.

Table 1: Quantitative Physicochemical & Hazard Profile

Parameter Value / Specification Mechanistic Implication
Molecular Formula C12H11NO Aromatic system with polar functional groups.
Molecular Weight 185.22 g/mol [2] Heavy enough to settle, but fine enough to easily aerosolize if disturbed.
GHS Hazard Codes H315, H319, H335[3] Causes skin/eye irritation; acts as a respiratory tract irritant.

| Primary Exposure Route | Inhalation, Dermal | Dictates the absolute necessity for strict barrier and ventilation controls. |

Personal Protective Equipment (PPE) Matrix

Personal protective equipment is your final line of defense. The following matrix is based on the permeation kinetics and hazard profiles of alkyl pyridine derivatives[4].

Table 2: Required PPE Specifications

Equipment Category Specification Causality & Justification
Hand Protection Nitrile or Butyl Rubber Gloves Pyridine derivatives can rapidly penetrate standard latex. Nitrile provides a robust, chemically resistant barrier against transdermal absorption[4].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Standard safety glasses are insufficient. Goggles protect against micro-particulate aerosolization and accidental solution splashes[1].
Body Protection Buttoned Laboratory Coat (100% Cotton) Prevents particulate accumulation on personal clothing. Cotton mitigates static electricity buildup, which could otherwise ignite nearby solvent vapors.

| Respiratory | Certified Chemical Fume Hood | The primary engineering control. It captures airborne 2-pyridone tautomer dust before it reaches the operator's breathing zone[1]. |

Standard Operating Procedure: Handling & Manipulation

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the current one is fully verified.

Phase 1: Preparation & Engineering Controls

  • Validate Ventilation: Confirm the chemical fume hood is operational. Check the digital monitor to ensure a face velocity between 80–120 feet per minute (fpm).

    • Self-Validation Step: Hold a Kimwipe near the bottom of the sash; it should be gently and consistently pulled inward.

  • Don PPE: Equip nitrile gloves, splash goggles, and a fully buttoned lab coat[4].

    • Self-Validation Step: Inspect gloves for micro-tears by trapping air inside the glove and applying gentle pressure to check for leaks before putting them on.

Phase 2: Weighing and Transfer 3. Static Mitigation: Use an anti-static weighing boat. The tautomeric nature of 2-Hydroxy-4-(4-methylphenyl)pyridine makes the powder prone to static cling, which drastically increases the risk of sudden spills. 4. Transfer Protocol: Use a stainless steel or PTFE-coated micro-spatula. Transfer the compound slowly to minimize dust generation. 5. Seal and Isolate: Immediately cap the source vial. If dissolving the compound (e.g., in DMSO or DMF for assay preparation), add the solvent slowly down the interior side of the receiving vessel to prevent aerosol kickback.

Phase 3: Decontamination 6. Surface Cleaning: Wipe down the analytical balance and fume hood surface with a compatible solvent (e.g., 70% ethanol or isopropanol) to dissolve any residual compound, followed by a distilled water wipe.

Spill Response & Waste Management

Proper disposal prevents environmental contamination and ensures regulatory compliance. Do not mix pyridine derivative waste with strong oxidizers or strong acids.

  • In the event of a localized powder spill:

    • Isolate: Lower the fume hood sash immediately to maximize exhaust velocity over the spill zone.

    • Contain: Cover the powder with a damp absorbent pad to suppress dust generation. Never dry-sweep a pyridine derivative powder [3].

    • Collect: Carefully fold the damp pad inward and place it into a sealable chemical waste bag.

    • Segregate: Dispose of all contaminated weighing boats, pipette tips, and the outer layer of gloves into a designated, clearly labeled solid hazardous waste container[1].

Process Visualization

G N1 1. Fume Hood Validation (80-120 fpm) N2 2. PPE Donning (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Anti-Static Weighing & Transfer N2->N3 N4 4. Surface Decontamination (70% EtOH) N3->N4 N5 5. Hazardous Waste Segregation N4->N5

Fig 1: Step-by-step operational workflow for handling 2-Hydroxy-4-(4-methylphenyl)pyridine.

References

  • DC Fine Chemicals. "125410 - 2-Hydroxypyridine 1-oxide Safety Data Sheet." DC Fine Chemicals. [Link]

  • National Center for Biotechnology Information (NIH). "4-(4-Methoxyphenyl)pyridine | C12H11NO | CID 603813 - PubChem." PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-(4-methylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-(4-methylphenyl)pyridine
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